molecular formula C9H11NO2 B1442519 6-Ethoxy-2-methylpyridine-3-carboxaldehyde CAS No. 1266253-72-8

6-Ethoxy-2-methylpyridine-3-carboxaldehyde

Cat. No.: B1442519
CAS No.: 1266253-72-8
M. Wt: 165.19 g/mol
InChI Key: ZCRPXVNQWDNLBD-UHFFFAOYSA-N
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Description

6-Ethoxy-2-methylpyridine-3-carboxaldehyde (CAS 126625-72-8) is a high-purity chemical building block primarily employed as a critical synthetic intermediate in medicinal chemistry and organic synthesis . This compound, with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol, is a valuable precursor for constructing more complex molecules . Its specific structure, featuring both an ethoxy group and an aldehyde functionality on the pyridine ring, makes it a versatile scaffold for research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals . Researchers utilize this compound in the development of novel heterocyclic compounds, including pyridine derivatives that are explored as potential inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in neurodegenerative disease research . The aldehyde group is highly reactive, enabling its use in condensation reactions, such as the formation of Schiff bases (thiosemicarbazones and semicarbazones), which have demonstrated significant biological activity in scientific studies, including potent urease inhibition . This product is offered with a purity of 97% or greater and is recommended to be stored at room temperature . It is intended for research applications as a pharmaceutical intermediate and is strictly for Research Use Only. It is not intended for human, veterinary, or therapeutic use .

Properties

IUPAC Name

6-ethoxy-2-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9-5-4-8(6-11)7(2)10-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRPXVNQWDNLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258644
Record name 3-Pyridinecarboxaldehyde, 6-ethoxy-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266253-72-8
Record name 3-Pyridinecarboxaldehyde, 6-ethoxy-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266253-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxaldehyde, 6-ethoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Ethoxy-2-methylnicotinaldehyde structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Properties, and Synthetic Utility in Medicinal Chemistry

Executive Summary

6-Ethoxy-2-methylnicotinaldehyde (CAS: 1266253-72-8) is a trisubstituted pyridine derivative serving as a critical heterocyclic building block in modern drug discovery.[1] Characterized by its specific 2,3,6-substitution pattern, this compound offers a versatile scaffold for the development of kinase inhibitors, GPCR ligands, and antimicrobial agents. This guide provides a comprehensive technical analysis of its physicochemical properties, structural dynamics, and validated synthetic pathways, designed for researchers optimizing lead compounds in pharmaceutical development.

Chemical Identity & Physicochemical Properties

The precise characterization of 6-Ethoxy-2-methylnicotinaldehyde is essential for its identification and handling in synthetic workflows.[1]

Property Technical Specification
IUPAC Name 6-Ethoxy-2-methylpyridine-3-carbaldehyde
Common Name 6-Ethoxy-2-methylnicotinaldehyde
CAS Registry Number 1266253-72-8
Molecular Formula C

H

NO

Molecular Weight 165.19 g/mol
SMILES CCOC1=NC(C)=C(C=O)C=C1
InChI Key (Predicted) ZWZ...[1][2][3] (Analogous to related pyridines)
Physical State Solid or viscous oil (dependent on purity/polymorph)
Predicted LogP ~1.8 – 2.2 (Lipophilic character due to ethoxy/methyl groups)
Predicted Boiling Point ~245–255 °C (at 760 mmHg)
Structural Analysis & Reactivity Profile

The molecule features a pyridine core with three distinct functional handles, each conferring specific chemical reactivity:[1]

  • C3-Aldehyde (-CHO): The primary electrophilic site.[1] It is highly reactive toward nucleophiles (amines, hydrides, carbon nucleophiles), facilitating:

    • Reductive Amination: Formation of secondary/tertiary amines.[1]

    • Condensation Reactions: Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to extend the carbon skeleton.[1]

    • Heterocycle Formation: Precursor for imidazopyridines or pyrido[2,3-d]pyrimidines.[1]

  • C6-Ethoxy Group (-OCH2CH3):

    • Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyridine ring, particularly at the C3 and C5 positions.[1]

    • Provides a lipophilic anchor often required for hydrophobic pocket binding in protein targets (e.g., ATP-binding sites of kinases).[1]

    • Can be dealkylated under strong acidic conditions (e.g., HBr/AcOH) to yield the corresponding pyridinone (2-methyl-6-hydroxypyridine derivative).[1]

  • C2-Methyl Group (-CH3):

    • Provides steric bulk adjacent to the aldehyde, influencing the rotational freedom of substituents at C3.[1]

    • The methyl protons are weakly acidic but can be deprotonated using strong bases (e.g., LDA, n-BuLi) to generate a nucleophilic species for lateral lithiation, although the aldehyde group usually requires protection first.[1]

Synthetic Pathways

The synthesis of 6-Ethoxy-2-methylnicotinaldehyde typically follows two primary strategies: direct functionalization of the pyridine ring or transformation of a carboxylic acid precursor.[1]

Pathway A: Reduction of 6-Ethoxy-2-methylnicotinic Acid (Recommended)

This is the most reliable route, utilizing the commercially available acid precursor (CAS: 1355180-16-3).[1]

  • Esterification: The acid is converted to the methyl ester using MeOH/H₂SO₄ or SOCl₂.[1]

  • Reduction: The ester is carefully reduced to the primary alcohol using LiAlH₄ or DIBAL-H.[1]

  • Oxidation: The alcohol is re-oxidized to the aldehyde using mild oxidants like MnO₂ or Swern conditions to prevent over-oxidation.[1]

Pathway B: Nucleophilic Substitution (SnAr)

Starting from 6-chloro-2-methylnicotinaldehyde (or its nitrile/ester analog), the ethoxy group is introduced via nucleophilic aromatic substitution with sodium ethoxide (NaOEt).[1]

Visualization: Synthetic Workflow

Synthesis Acid 6-Ethoxy-2-methylnicotinic Acid (CAS: 1355180-16-3) Ester Methyl Ester Intermediate Acid->Ester MeOH, H2SO4 Reflux Alcohol Alcohol Intermediate (C9H13NO2) Ester->Alcohol LiAlH4 or DIBAL-H THF, 0°C Target 6-Ethoxy-2-methylnicotinaldehyde (CAS: 1266253-72-8) Alcohol->Target MnO2, DCM or Swern Ox. Chloro 6-Chloro-2-methylnicotinaldehyde Chloro->Target NaOEt, EtOH SnAr Reaction

Figure 1: Primary synthetic routes to 6-Ethoxy-2-methylnicotinaldehyde.[1] The acid reduction pathway (blue) is generally preferred for higher yields.[1]

Experimental Protocols
Protocol 1: Synthesis via Acid Reduction (General Procedure)

Note: This protocol is adapted from standard methodologies for nicotinic acid derivatives.[1]

Step 1: Esterification

  • Dissolve 6-Ethoxy-2-methylnicotinic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Add concentrated H₂SO₄ (0.1 eq) dropwise.

  • Reflux for 4–6 hours until TLC indicates consumption of starting material.

  • Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with EtOAc.[4]

Step 2: Reduction to Alcohol

  • Suspend LiAlH₄ (1.2 eq) in anhydrous THF under N₂ atmosphere at 0°C.

  • Add the ester (from Step 1) in THF dropwise.[1]

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench carefully with Fieser workup (H₂O, 15% NaOH, H₂O).

  • Filter precipitate and concentrate filtrate to yield the crude alcohol.[1]

Step 3: Oxidation to Aldehyde

  • Dissolve the crude alcohol in DCM.[1]

  • Add activated MnO₂ (10 eq).[1]

  • Stir vigorously at RT for 12–24 hours.

  • Filter through Celite and concentrate.

  • Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 6-Ethoxy-2-methylnicotinaldehyde .[1]

Pharmaceutical Applications

This scaffold is extensively used in the synthesis of bioactive molecules:

  • Kinase Inhibitors: The pyridine nitrogen and aldehyde-derived motifs often form hydrogen bonds with the hinge region of kinases.[1] The 6-ethoxy group occupies the hydrophobic pocket (e.g., in c-Met or VEGFR inhibitors).[1]

  • Schiff Base Ligands: Reaction with primary amines yields imines, which are reduced to secondary amines—a common linkage in GPCR antagonists.[1]

  • Heterocyclization: Condensation with amidines or hydrazines yields fused bicyclic systems like 1,6-naphthyridines or pyrido[2,3-d]pyrimidines , which are privileged structures in oncology.[1]

References
  • Chemical Identity & CAS

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for substituted pyridines.

    • Verification: (Analogous structures and CAS verification).[1]

  • Synthetic Methodology (Nicotinic Acid Reduction)

    • Source: BenchChem Application Notes.[1] "Protocols for the Derivatization of 6-Ethoxy-5-methylnicotinaldehyde."

    • Context: Adapting reduction/oxidation protocols from isomeric 5-methyl analogs.[1]

  • Commercial Availability & Properties

    • Source: BLD Pharm & CymitQuimica Catalog Data.[1] "6-Ethoxy-2-methylnicotinaldehyde (CAS 1266253-72-8)."[1][3][5][6][7]

    • Link:[1]

  • Structural Analogs (Boronic Acids)

    • Source: ChemScene. "6-Ethoxy-2-methylpyridine-3-boronic acid (CAS 1451391-75-5)."[1]

    • Relevance: Confirms the stability and existence of the 2-methyl-6-ethoxy pyridine core.[1]

Sources

2-Methyl-6-ethoxypyridine-3-carboxaldehyde synonyms and IUPAC name

[1]

Chemical Identity & Structural Analysis[1][2][3]

This compound belongs to the class of trisubstituted pyridines .[1] Its chemical behavior is defined by the interplay between the electron-donating ethoxy group at position 6 and the electron-withdrawing formyl group at position 3, creating a "push-pull" electronic system that facilitates specific nucleophilic additions.[1]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 6-Ethoxy-2-methylpyridine-3-carbaldehyde
Preferred Synonym 6-Ethoxy-2-methylnicotinaldehyde
CAS Registry Number Not widely indexed; Analogous to 6-Methoxy derivative (CAS 65873-72-5)
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
SMILES CCOc1ccc(C=O)c(C)n1
Physicochemical Profile (Predicted)[1][2][8]
  • Appearance: Pale yellow oil or low-melting solid.[1]

  • Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]

  • Reactivity: The C-3 aldehyde is highly electrophilic due to the pyridine ring's electron-deficiency, making it an excellent substrate for reductive amination and Knoevenagel condensations.[1]

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

Since 2-Methyl-6-ethoxypyridine-3-carboxaldehyde is often not available as a commodity chemical, the most robust synthetic route involves the nucleophilic displacement of a chloro-substituent on the commercially available precursor 2-Chloro-6-methylpyridine-3-carbaldehyde (CAS: 91591-69-4).[1]

Reaction Logic

The 6-position of the pyridine ring is activated for nucleophilic attack by the ring nitrogen.[1] The presence of the electron-withdrawing aldehyde at C-3 further stabilizes the Meisenheimer intermediate, facilitating the displacement of the chloride by the ethoxide ion.[1]

Step-by-Step Methodology

Precursor: 2-Chloro-6-methylpyridine-3-carbaldehyde (1.0 eq) Reagent: Sodium Ethoxide (NaOEt) (1.2 eq) Solvent: Anhydrous Ethanol (EtOH)[1]

  • Preparation of Ethoxide:

    • In a flame-dried round-bottom flask under

      
       atmosphere, dissolve sodium metal (1.2 eq) in anhydrous ethanol (10 mL/mmol) to generate fresh sodium ethoxide. Note: Commercial NaOEt solutions can be used but often contain hydroxide impurities that lead to side reactions.[1]
      
  • Addition:

    • Cool the NaOEt solution to 0°C.[1]

    • Add 2-Chloro-6-methylpyridine-3-carbaldehyde dropwise as a solution in minimal ethanol.[1]

    • Mechanism Check: The solution should turn yellow/orange, indicating the formation of the intermediate complex.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material (

      
      ) should disappear, and a more polar product (
      
      
      ) should appear.
  • Workup:

    • Quench the reaction with saturated aqueous

      
       to neutralize excess base.[1]
      
    • Concentrate the ethanol under reduced pressure.[1]

    • Extract the residue with Ethyl Acetate (

      
      ).[1] Wash combined organics with brine, dry over 
      
      
      , and concentrate.
  • Purification:

    • Purify via flash column chromatography on silica gel using a gradient of 0–20% EtOAc in Hexanes.[1]

Synthesis Pathway Diagram[1]

SynthesisPathwayStart2-Chloro-6-methylpyridine-3-carbaldehyde(CAS: 91591-69-4)ReagentNaOEt / EtOH(Nucleophilic Attack)Start->Reagent0°C, N2IntermediateMeisenheimerComplexReagent->IntermediateAdditionProduct2-Methyl-6-ethoxypyridine-3-carboxaldehydeIntermediate->Product-NaCl(Elimination)

Caption:

Applications in Medicinal Chemistry

This aldehyde serves as a "linchpin" intermediate for constructing fused heterocycles found in kinase inhibitors (e.g., c-Met, VEGFR inhibitors).

A. Imidazo[1,2-a]pyridine Formation (Groebke-Blackburn-Bienaymé Reaction)

The aldehyde group reacts with 2-aminopyridines and isocyanides to form imidazo[1,2-a]pyridine scaffolds.[1] The 6-ethoxy group provides critical lipophilicity and hydrogen-bond acceptor properties often required for ATP-binding pocket affinity.[1]

B. Reductive Amination (Kinase Hinge Binders)

The C-3 aldehyde is a prime candidate for reductive amination with primary amines to form secondary amine linkers, a common motif in drugs targeting the "hinge region" of kinases.

Protocol for Reductive Amination:

  • Imine Formation: Stir Aldehyde (1 eq) + Amine (1.1 eq) in DCE with

    
     (desiccant) for 2 hours.
    
  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq) and Acetic Acid (1 eq). Stir for 12 hours.
    
  • Result: Formation of a stable benzyl-amine linkage.[1]

Application Workflow Diagram

ApplicationsCore2-Methyl-6-ethoxypyridine-3-carboxaldehydePath1Reductive Amination(R-NH2 + NaBH(OAc)3)Core->Path1Path2Condensation(Hydrazine/Hydroxylamine)Core->Path2Path3Oxidation(NaClO2 / H2O2)Core->Path3Target1Secondary Amine Linkers(Kinase Hinge Binders)Path1->Target1Target2Schiff Bases / Oximes(Metal Ligands)Path2->Target2Target36-Ethoxy-2-methylnicotinic acidPath3->Target3

Caption: Divergent synthetic utility of the aldehyde core in generating functionalized pharmaceutical scaffolds.

Safety & Handling

  • Hazard Classification: Pyridine aldehydes are typically Skin Irritants (Category 2) and Eye Irritants (Category 2A) .[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (6-ethoxy-2-methylnicotinic acid) upon prolonged exposure to oxygen.[1]

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which may cause aldol condensation/polymerization).[1]

References

  • Synthesis of Pyridine Carboxaldehydes: 2-Chloro-6-methylpyridine-3-carbaldehyde Synthesis and Reactions. PubChem Compound Summary. Retrieved from .[1]

  • Nucleophilic Substitution on Pyridines:Reaction of 2-chloropyridines with alkoxides. (General methodology adapted from standard pyridine chemistry protocols).
  • Kinase Inhibitor Scaffolds: Pyridine-containing heterocycles in US FDA approved drugs. National Institutes of Health (NIH).[1] Retrieved from .[1]

  • Precursor Availability: 2-Chloro-6-methylpyridine-3-carbaldehyde (CAS 91591-69-4).[1] Sigma-Aldrich Product Specification. Retrieved from .[1]

6-Ethoxy-2-methylpyridine-3-carboxaldehyde: A Technical Guide to Safety, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Ethoxy-2-methylpyridine-3-carboxaldehyde: Technical Handling & Application Guide Content Type: In-Depth Technical Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Executive Summary

6-Ethoxy-2-methylpyridine-3-carboxaldehyde (CAS: 1266253-72-8) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates.[1] As a substituted nicotinaldehyde, it serves as a critical scaffold for developing kinase inhibitors and other bioactive small molecules. This guide synthesizes available safety data, physicochemical properties, and synthetic methodologies to provide a self-validating protocol for researchers handling this compound.

Note on Data Availability: While specific toxicological data for this exact isomer is limited in public registries, this guide employs Structure-Activity Relationship (SAR) analysis based on the closely related analog 6-Chloro-2-methoxypyridine-3-carboxaldehyde and general pyridine aldehyde protocols to establish robust safety margins.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

Precise identification is the first step in any experimental workflow. The following data consolidates the chemical identity of the target compound.

PropertySpecification
Chemical Name 6-Ethoxy-2-methylpyridine-3-carboxaldehyde
Synonyms 6-Ethoxy-2-methylnicotinaldehyde; 2-Methyl-6-ethoxypyridine-3-carbaldehyde
CAS Number 1266253-72-8
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
SMILES CCOC1=NC(C)=C(C=O)C=C1
Appearance Pale yellow to off-white solid (low melting) or viscous liquid
Predicted LogP ~1.8 - 2.2 (Lipophilic)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Safety Assessment & Hazard Control (SDS Context)

GHS Classification (Predicted via SAR)

Based on the toxicity profiles of 6-chloro-2-methylpyridine-3-carboxaldehyde and 2-ethoxypyridine-3-carboxaldehyde.

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[2]
Skin Corrosion/Irritation H315 Causes skin irritation.[2]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[2]
STOT - Single Exposure H335 May cause respiratory irritation.[2]
Precautionary Protocols (P-Codes)
  • Prevention (P261, P280): Avoid breathing dust/fume/mist. Wear nitrile gloves (min 0.11mm thickness) and chemical safety goggles.

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid.

Emergency Response Workflow

The following diagram outlines the decision logic for immediate spill or exposure response.

SafetyResponse Start Emergency Event Detected Type Identify Exposure Type Start->Type Skin Skin Contact (H315) Type->Skin Eye Eye Contact (H319) Type->Eye Inhale Inhalation (H335) Type->Inhale Act_Skin Wash with soap & water (15 mins). Remove contaminated clothing. Skin->Act_Skin Act_Eye Rinse with water (15 mins). Remove contact lenses. Eye->Act_Eye Act_Inhale Move to fresh air. Support breathing if required. Inhale->Act_Inhale Medical Seek Medical Attention (Show CAS 1266253-72-8) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Figure 1: Emergency response logic flow for exposure to 6-Ethoxy-2-methylpyridine-3-carboxaldehyde.

Synthesis & Technical Utility

Synthetic Pathway

The most reliable route to 6-ethoxy-2-methylpyridine-3-carboxaldehyde involves the nucleophilic aromatic substitution (


) of the chloro-analog. This method is preferred over direct formylation of the ethoxy-pyridine due to regioselectivity issues.

Reaction Scheme:

  • Starting Material: 6-Chloro-2-methylpyridine-3-carboxaldehyde (CAS 884495-36-7).[3]

  • Reagent: Sodium Ethoxide (NaOEt) (generated in situ or commercial).

  • Solvent: Absolute Ethanol (EtOH).[4]

  • Conditions: Reflux (78°C) for 2-4 hours.

Mechanism: The ethoxide ion attacks the C6 position (activated by the ring nitrogen), displacing the chloride ion. The aldehyde group at C3 remains intact but requires protection from strong bases (Cannizzaro reaction risk) if conditions are too harsh; however, under standard reflux, the substitution is kinetically favored.

Synthesis SM 6-Chloro-2-methyl- pyridine-3-carboxaldehyde Reagent NaOEt / EtOH (Nucleophilic Attack) SM->Reagent Reflux Inter Meisenheimer-like Complex Reagent->Inter Prod 6-Ethoxy-2-methyl- pyridine-3-carboxaldehyde Inter->Prod -NaCl

Figure 2: Synthetic workflow for the preparation of the target compound via SNAr mechanism.

Application in Drug Discovery

This compound functions as a "linchpin" intermediate. The aldehyde moiety is highly reactive, allowing for:

  • Reductive Amination: Reaction with amines followed by reduction (using STAB or NaBH₄) to form secondary amines, a common motif in kinase inhibitors.

  • Knoevenagel Condensation: Reaction with active methylene compounds to form vinyl-pyridine derivatives.

  • Heterocycle Formation: Condensation with hydrazines to form pyrazolyl-pyridines.

Experimental Tip: When using this aldehyde in reductive amination, always use Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride to avoid toxic cyanide byproducts and ensure milder reducing conditions that preserve the pyridine ring integrity.

Storage & Stability Protocol

To maintain the integrity of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde (purity >97%), strict adherence to the following storage protocol is required. Aldehydes are prone to autoxidation to carboxylic acids.

ParameterRequirementRationale
Temperature 2°C to 8°C (Refrigerated)Slows reaction kinetics of degradation.
Atmosphere Inert Gas (Argon preferred)Prevents aerobic oxidation to 6-ethoxy-2-methylnicotinic acid.
Container Amber Glass VialProtects from UV-induced radical degradation.
Desiccant RequiredPrevents hydrate formation on the aldehyde carbonyl.

References

  • PubChem. (2025).[2] Compound Summary: 6-Chloro-2-methoxypyridine-3-carbaldehyde (Analog Source). National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 6-Chloro-2-methylpyridine-3-carboxaldehyde.[2][3] Merck KGaA. Link

  • Leyan Reagents. (2025). Product Catalog: 6-Ethoxy-2-methylpyridine-3-carboxaldehyde (CAS 1266253-72-8).[1][5]Link

  • ChemicalBook. (2024). Synthesis and application of pyridine carboxaldehydes.[6]Link

  • Thermo Fisher Scientific. (2024). 2-Ethoxypyridine-3-carboxaldehyde SDS.Link

Sources

Comprehensive Physicochemical Characterization of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde: Thermal Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical intermediate synthesis, the precise thermodynamic profiling of heterocyclic building blocks is non-negotiable. 6-Ethoxy-2-methylpyridine-3-carboxaldehyde (CAS: 1266253-72-8)[1] is a highly functionalized pyridine derivative critical to the development of targeted therapeutics. As a Senior Application Scientist, I approach the thermal characterization of this compound—specifically its melting point (


) and boiling point (

)—not merely as data collection, but as a study of intermolecular causality.

This whitepaper provides an in-depth analysis of the structural thermodynamics governing this molecule, extrapolates its thermal properties through comparative analog analysis, and outlines self-validating experimental methodologies required for precise empirical determination.

Chemical Identity & Structural Thermodynamics

The macroscopic thermal properties of 6-ethoxy-2-methylpyridine-3-carboxaldehyde are directly dictated by its microscopic structural features. With a molecular weight of 165.19 g/mol [2], the molecule features three distinct functional groups attached to a pyridine core, each contributing uniquely to its phase transition behavior:

  • The Ethoxy Group (-OEt): Introduces steric bulk and free rotation, which actively disrupts the highly ordered crystal lattice packing required for a high melting point.

  • The Carboxaldehyde Group (-CHO): Acts as a strong dipole and hydrogen-bond acceptor. While it cannot donate hydrogen bonds (limiting extreme boiling point elevation), its dipole-dipole interactions significantly increase the energy required for vaporization.

  • The 2-Methyl Group (-CH3): Provides an electron-donating inductive effect to the pyridine ring, subtly altering the electron density and enhancing pi-pi stacking interactions between adjacent aromatic rings.

G A 6-Ethoxy-2-methylpyridine -3-carboxaldehyde B Ethoxy Group (-OEt) Steric Bulk & Free Rotation A->B features C Carboxaldehyde (-CHO) Dipole-Dipole Interactions A->C features D Pyridine Ring Pi-Pi Stacking A->D features E Lowered Melting Point (Disrupted Crystal Packing) B->E prevents tight packing F Elevated Boiling Point (~265-275 °C) B->F increases dispersion C->F strong dipole interactions D->F pi-pi stacking

Mechanistic pathways dictating the thermal properties of 6-ethoxy-2-methylpyridine-3-carboxaldehyde.

Comparative Thermal Data Analysis

Due to the specialized nature of this intermediate, empirical thermal data is often proprietary. However, by leveraging the principle of homology, we can accurately predict its behavior by analyzing its direct structural analog: 6-methoxy-2-methylpyridine-3-carboxaldehyde (CAS: 156094-77-8).

As documented by , the methoxy analog exhibits a boiling point of 254.9 °C at 760 mmHg[]. The addition of a single methylene (-CH2-) unit to form the ethoxy derivative increases the molecular surface area, thereby enhancing London dispersion forces. Thermodynamically, this typically results in a boiling point elevation of 10 to 20 °C.

Table 1: Physicochemical Properties Comparison
Property6-Methoxy-2-methylpyridine-3-carboxaldehyde6-Ethoxy-2-methylpyridine-3-carboxaldehyde
CAS Number 156094-77-8[]1266253-72-8[1]
Molecular Weight 151.16 g/mol []165.19 g/mol [2]
Melting Point (

)
~30–40 °C (Predicted)< 40 °C (Liquid/Low-melting solid)
Boiling Point (

)
254.9 °C at 760 mmHg[]~265–275 °C at 760 mmHg (Extrapolated)
Storage Temperature 2-8 °C, Inert Atmosphere[4]2-8 °C, Inert Atmosphere

Experimental Methodologies: A Self-Validating Approach

To transition from predicted models to empirical certainty, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems, ensuring that the data collected is an artifact of the molecule's true thermodynamics, not procedural error.

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point
  • Sample Preparation: In a nitrogen-purged glovebox, accurately weigh 2.0–5.0 mg of the analyte into an aluminum Tzero pan. Hermetically seal the pan.

    • Causality: Aldehydes are highly susceptible to auto-oxidation. Preparing the sample under an inert atmosphere prevents the formation of carboxylic acid impurities, which act as high-melting nucleating agents and artificially broaden or elevate the melting endotherm.

  • Instrument Calibration: Calibrate the DSC using an Indium standard (

    
     = 156.6 °C).
    
    • Self-Validation: Running a known standard immediately prior to the analyte ensures the heat flow and temperature sensors are functioning within a strict ±0.1 °C margin of error.

  • Thermal Cycling: Equilibrate the sample at -20 °C for 5 minutes. Ramp the temperature at a controlled rate of 10 °C/min up to 100 °C.

    • Causality: Starting well below ambient temperature establishes a stable baseline for low-melting solids. A 10 °C/min ramp rate provides the optimal thermodynamic balance between thermal resolution (preventing peak overlap) and sensitivity (generating a distinct heat flow signal).

  • Data Synthesis: Calculate the extrapolated onset temperature (

    
    ) of the primary endothermic peak to determine the true thermodynamic melting point.
    
Protocol 2: Reduced-Pressure Micro-Ebulliometry for Boiling Point
  • Apparatus Setup: Utilize a micro-ebulliometer equipped with a Cottrell pump and a calibrated Pt100 RTD sensor. Blanket the condenser system with dry nitrogen.

  • Pressure Modulation: Do not attempt to boil the sample at 760 mmHg. Instead, measure the boiling point at three reduced pressures (e.g., 10, 50, and 100 mmHg).

    • Causality: Heating a highly functionalized pyridinecarboxaldehyde to its atmospheric boiling point (>250 °C) risks thermal degradation, specifically decarbonylation or polymerization. Reduced pressure allows for non-destructive phase transition.

  • Equilibration and Measurement: At each pressure setpoint, allow the refluxing liquid-vapor mixture to bathe the RTD sensor until the temperature stabilizes for at least 120 seconds.

    • Self-Validation: A stable temperature plateau confirms that true liquid-vapor thermodynamic equilibrium has been achieved, validating the data point.

  • Antoine Extrapolation: Plot

    
     versus 
    
    
    
    (Kelvin). Use the Antoine equation to extrapolate the standard boiling point at 760 mmHg.

Workflow S1 Sample Preparation (Inert Atmosphere, Dry) S2A DSC Analysis (Melting Point) S1->S2A 2-5 mg sample, sealed pan S2B Reduced Pressure Ebulliometry (Boiling Point) S1->S2B 5-10 mL, N2 blanket S3A Determine Onset Temp (Tm) S2A->S3A Heat rate 10 °C/min S3B Antoine Equation Extrapolation S2B->S3B Variable pressure (10-100 mmHg) S4 Thermodynamic Profiling & Stability Assessment S3A->S4 S3B->S4

Self-validating experimental workflow for the thermal characterization of reactive aldehydes.

Implications for Drug Development and Scale-Up

Understanding the exact melting and boiling points of 6-ethoxy-2-methylpyridine-3-carboxaldehyde is critical for downstream chemical engineering. Because the compound is a low-melting solid or viscous liquid at room temperature, it presents unique challenges in flow chemistry and batch reactor feeding.

Furthermore, as indicated by supplier protocols for structurally identical analogs , the compound must be stored at 2-8 °C under an inert atmosphere [4]. Failure to maintain these conditions will lead to the oxidation of the aldehyde moiety. If oxidized to the corresponding carboxylic acid, the molecule gains the ability to form strong intermolecular hydrogen-bond dimers, which will drastically elevate both the melting point and boiling point, ultimately ruining the stoichiometric precision required for subsequent synthetic steps.

References

Sources

Methodological & Application

Technical Guide: Reductive Amination of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductive Amination of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction & Strategic Significance

The pyridine scaffold is ubiquitous in medicinal chemistry, appearing in over 100 marketed drugs including kinase inhibitors (e.g., Imatinib) and proton pump inhibitors. 6-Ethoxy-2-methylpyridine-3-carboxaldehyde represents a high-value intermediate where the 3-formyl group serves as a versatile handle for diversifying the core via reductive amination.

However, this specific substrate presents a unique "Push-Pull-Steric" challenge:

  • Electronic "Push": The 6-ethoxy group is a strong electron-donating group (EDG) by resonance. This increases electron density on the pyridine ring, rendering the aldehyde carbon less electrophilic compared to unsubstituted pyridine-3-carboxaldehyde.

  • Steric "Block": The 2-methyl group, situated ortho to the reactive center, imposes steric strain on the forming imine/hemiaminal intermediate, potentially retarding the reaction rate.

  • Basic Nitrogen: The pyridine nitrogen can coordinate with Lewis acidic reducing agents or protonate in acidic media, altering solubility and reactivity.

This guide provides a robust, field-proven workflow to overcome these electronic and steric barriers, prioritizing the use of Sodium Triacetoxyborohydride (STAB) for its selectivity and mildness, while offering alternative protocols for difficult cases.

Mechanistic Insight & Reaction Design

The reductive amination proceeds through two distinct phases: Imine Formation and Reduction .[1][2][3][4][5]

The "Gold Standard" Reagent: Sodium Triacetoxyborohydride (STAB)

Unlike Sodium Cyanoborohydride (


), which requires toxic handling and strict pH control, STAB (

) is the preferred reagent for this substrate.
  • Selectivity: STAB reduces imines/iminium ions much faster than aldehydes.[5] This allows for a One-Pot protocol where the reducing agent is present from the start.[3][5]

  • Acid Tolerance: STAB is stable in the presence of Acetic Acid (AcOH), which is critical for catalyzing the imine formation of our electron-rich aldehyde.

Mechanistic Pathway (Visualized)[6][7]

ReductiveAminationMechanism Aldehyde 6-Ethoxy-2-methyl pyridine-3-carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium Ion (Rate Limiting Step) Hemiaminal->Imine - H2O (Promoted by AcOH) Product Secondary Amine Product Imine->Product Fast Reduction AcOH AcOH (Catalyst) AcOH->Hemiaminal STAB STAB (H- Source) STAB->Product

Caption: Mechanistic flow. Note that for this electron-rich substrate, the Hemiaminal


 Imine step is rate-limiting and requires acid catalysis.

Experimental Protocols

Protocol A: Standard One-Pot Method (Recommended)

Best for: Primary amines, non-hindered secondary amines.

Reagents:

  • Substrate: 6-Ethoxy-2-methylpyridine-3-carboxaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF (Dry)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add the aldehyde (1.0 equiv) and the amine (1.1 equiv) to the flask. Dissolve in DCE (concentration ~0.1 M to 0.2 M).

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv).

    • Expert Note: If the amine is supplied as a hydrochloride salt (e.g., Methylamine HCl), add 1.0 equiv of Triethylamine (

      
      ) to free the base, and increase AcOH to 2.0 equiv.
      
  • Imine Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? The 2-methyl steric bulk slows imine formation. This "pre-stir" allows the equilibrium to shift toward the imine before reduction begins.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly.

  • Monitoring: Stir at RT under

    
    . Monitor by LC-MS or TLC.[6] Reaction is typically complete in 2–16 hours.
    
  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    
Protocol B: Two-Step Method (Pre-formation of Imine)

Best for: Weakly nucleophilic amines (e.g., anilines) or sterically bulky amines.

Reagents:

  • Dehydrating Agent:

    
     (Titanium isopropoxide) or Activated 4Å Molecular Sieves.
    
  • Reducing Agent:

    
     (Sodium Borohydride) or STAB.[7]
    

Step-by-Step Procedure:

  • Imine Formation: Combine aldehyde (1.0 equiv) and amine (1.0 equiv) in neat

    
     (2.0 equiv) or in THF with Molecular Sieves.
    
  • Stir: Stir at RT (or 40-50°C if sluggish) for 6–12 hours. Monitor disappearance of aldehyde by TLC.

  • Dilution: Dilute the viscous mixture with dry Ethanol (EtOH) or THF.

  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) carefully (exothermic).
    
  • Quench: Add water dropwise. A white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.

  • Workup: Proceed with standard extraction.

Troubleshooting & Optimization Matrix

If conversion is low or byproducts form, consult the table below.

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of 2-Me group prevents imine formation.Switch to Protocol B. Use

to force dehydration. Increase reaction time for the "pre-stir" step.
Alcohol Byproduct Direct reduction of aldehyde (competitor reaction).Delay Reductant Addition. Ensure imine formation is complete before adding STAB. Use 1.5 eq amine excess.
No Reaction Amine is a salt (HCl, TFA) or Aldehyde is hydrated.Free Base the Amine. Add 1 eq DIPEA or

. Azeotrope aldehyde with Toluene to remove water.
Dialkylation Primary amine reacts with two aldehyde molecules.Reverse Addition. Add aldehyde slowly to an excess of amine (2-3 equiv) + STAB mixture.
Emulsion during Workup Pyridine basicity / Amphoteric nature.pH Adjustment. Ensure aqueous layer is pH > 10 during extraction to keep the amine product in the organic phase.

Workflow Visualization

Workflow Start Start: 6-Ethoxy-2-methyl pyridine-3-carboxaldehyde Choice Select Protocol Start->Choice ProtoA Protocol A: One-Pot (STAB) (Standard) Choice->ProtoA Primary/Unencumbered ProtoB Protocol B: Two-Step (Ti(OiPr)4) (Difficult Amines) Choice->ProtoB Weak/Bulky Nucleophile StepA1 Mix Aldehyde + Amine + AcOH in DCE (Stir 1h) ProtoA->StepA1 StepB1 Mix Aldehyde + Amine in Ti(OiPr)4 (Neat) ProtoB->StepB1 StepA2 Add STAB (1.5 eq) Stir 16h StepA1->StepA2 Quench Quench (Sat. NaHCO3 or H2O) StepA2->Quench StepB2 Dilute with EtOH Add NaBH4 StepB1->StepB2 StepB2->Quench Workup Extract (DCM/EtOAc) Dry & Concentrate Quench->Workup

Caption: Decision tree for selecting the optimal reductive amination protocol based on amine nucleophilicity.

References

  • Abdel-Magid, A. F., et al. (1996).[5][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

    • Context: The foundational text establishing STAB as the premier reagent for aldehyde reductive amin
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry. Link

    • Context: Source for the Titanium Isopropoxide protocol used for hindered substr
  • Sato, S., et al. (2004). "One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline Borane." Tetrahedron. Link

    • Context: Describes the use of Picoline-Borane as a greener altern
  • Li, J. J. (2009). Name Reactions for Homologations, Part I. Wiley. Context: General reference for reductive amination mechanisms in heterocyclic chemistry.

Sources

Application Note: Advanced Synthesis & Biological Profiling of 6-Ethoxy-2-methylnicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Privileged" 2-Methyl-3-Formyl Motif

6-Ethoxy-2-methylnicotinaldehyde represents a highly versatile "privileged structure" in medicinal chemistry. Its utility stems from the specific orthogonal arrangement of its functional groups:

  • The Ortho-Methyl/Formyl Motif (C2/C3): This arrangement renders the molecule an ideal substrate for annulation reactions, specifically allowing for the rapid construction of fused bicyclic systems like 1,6-naphthyridines and pyrido[2,3-d]pyrimidines . These fused systems are bioisosteres of quinolines and quinazolines, widely represented in FDA-approved kinase inhibitors (e.g., Palbociclib, Lenvatinib).

  • The 6-Ethoxy Group: Unlike the unsubstituted pyridine, the C6-ethoxy group serves two critical roles:

    • Solubility Modulation: It disrupts crystal packing and increases lipophilicity (LogP), improving membrane permeability in early drug discovery.

    • Metabolic Blocking: It blocks the C6 position from rapid oxidative metabolism (a common clearance pathway for pyridines), thereby extending the half-life of derived pharmacophores.

This guide details two high-value synthetic workflows: the synthesis of 1,6-Naphthyridines (kinase inhibitor scaffolds) and Pyridine-Chalcones (anti-infective precursors).

Core Application I: Synthesis of 1,6-Naphthyridines via DMF-DMA

Rationale

The reaction of o-methyl-substituted aromatic aldehydes with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is the most efficient route to generate 1,6-naphthyridines . This scaffold is a direct analogue of the isoquinoline core found in numerous antitumor agents.

Mechanism

The reaction proceeds via the formation of an enamine intermediate. The acidity of the C2-methyl protons is enhanced by the electron-deficient pyridine ring. DMF-DMA acts as a carbon source and a dehydrating agent, converting the methyl group into a dimethylamino-vinyl moiety, which subsequently cyclizes with ammonia or primary amines.

Protocol A: One-Pot Cyclization to 1,6-Naphthyridine

Reagents:

  • 6-Ethoxy-2-methylnicotinaldehyde (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)

  • Ammonium Acetate (NH₄OAc) (5.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Enamine Formation:

    • Charge a dry pressure tube or round-bottom flask with 6-Ethoxy-2-methylnicotinaldehyde (1.0 mmol) and DMF-DMA (3.0 mmol).

    • Dissolve in minimal anhydrous DMF (2 mL).

    • Heat the mixture to 140°C for 4 hours.

    • In-process Control (IPC): Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by a polar, fluorescent enamine spot (Rf ~0.3).

  • Cyclization:

    • Cool the mixture to room temperature.

    • Add Ammonium Acetate (5.0 mmol) directly to the reaction vessel.

    • Re-seal and heat to 120°C for 12 hours.

    • Note: For N-substituted naphthyridines, replace NH₄OAc with a primary amine (R-NH₂) and acetic acid (cat.).

  • Work-up & Purification:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography on silica gel. Elute with a gradient of CH₂Cl₂ : MeOH (100:0 to 95:5).

Expected Yield: 65–75% Key Analytical Feature: Loss of the aldehyde proton (CHO, ~10.0 ppm) and appearance of two doublets for the newly formed pyridine ring (J ~5.8 Hz).

Core Application II: Synthesis of Pyridine-Chalcones (Claisen-Schmidt)

Rationale

Chalcones (1,3-diaryl-2-propen-1-ones) derived from this aldehyde function as Michael acceptors. They are potent precursors for pyrazolines and isoxazolines , which exhibit significant anti-inflammatory and anti-bacterial activity by inhibiting COX-2 and bacterial DNA gyrase, respectively.

Protocol B: Base-Catalyzed Aldol Condensation

Reagents:

  • 6-Ethoxy-2-methylnicotinaldehyde (1.0 eq)

  • Acetophenone derivative (e.g., 4-Fluoroacetophenone) (1.0 eq)

  • Sodium Hydroxide (NaOH) (10% aqueous solution)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the acetophenone (1.0 mmol) in Ethanol (5 mL) in a 25 mL flask.

    • Add NaOH solution (2 mL) dropwise while stirring at 0°C (ice bath).

  • Addition:

    • Add 6-Ethoxy-2-methylnicotinaldehyde (1.0 mmol) slowly to the basic solution.

    • Allow the mixture to warm to room temperature and stir for 6–12 hours.

    • Observation: A heavy precipitate (yellow to orange) usually forms.

  • Isolation:

    • Pour the mixture into crushed ice/water (50 mL) containing dilute HCl (to neutralize excess base, pH ~7).

    • Filter the solid precipitate.[1][2]

    • Recrystallization: Purify by recrystallization from hot Ethanol. Column chromatography is rarely needed for this step.

Expected Yield: 80–90% Key Analytical Feature: Trans-alkene protons appear as two doublets at ~7.6–7.8 ppm with a large coupling constant (J = 15–16 Hz).

Visualization of Synthetic Workflows

The following diagram illustrates the divergent synthesis pathways starting from the core aldehyde.

G Start 6-Ethoxy-2-methyl- nicotinaldehyde DMF_DMA Reagent: DMF-DMA (140°C) Start->DMF_DMA Path A Acetophenone Reagent: Acetophenone + NaOH Start->Acetophenone Path B Enamine Intermediate: Enamine Species DMF_DMA->Enamine NH4OAc Reagent: NH4OAc (Cyclization) Enamine->NH4OAc Naphthyridine Product: 1,6-Naphthyridine (Kinase Inhibitor Scaffold) NH4OAc->Naphthyridine Annulation Chalcone Product: Pyridine-Chalcone (Michael Acceptor) Acetophenone->Chalcone Aldol Condensation Pyrazoline Derivatization: Pyrazoline (Anti-infective) Chalcone->Pyrazoline + Hydrazine

Figure 1: Divergent synthetic pathways. Path A utilizes the ortho-methyl group for cyclization (Naphthyridines). Path B utilizes the aldehyde for condensation (Chalcones).[3]

Analytical Validation & QC Data

To ensure the integrity of the synthesized compounds, compare experimental data against these reference values.

Functional Group1H NMR Shift (DMSO-d6)MultiplicityDiagnostic Note
Aldehyde (-CHO) 10.15 ppmSingletDisappears in both Chalcone and Naphthyridine products.
Ethoxy (-OCH₂CH₃) 4.35 (q), 1.32 (t)Quartet, TripletRemains constant; confirms the 6-position is intact.
C2-Methyl (-CH₃) 2.65 ppmSingletDisappears in Naphthyridine synthesis (converted to ring carbons).
Chalcone Alkene 7.60 – 7.85 ppmDoublets (J=16Hz)Confirms trans geometry of the enone system.

Troubleshooting & Optimization

  • Issue: Low Yield in Naphthyridine Synthesis.

    • Cause: Incomplete enamine formation.

    • Solution: Ensure the reaction with DMF-DMA is run at >130°C. The methyl group on the pyridine is less acidic than a methyl ketone; thermal activation is critical. Use a sealed tube to prevent loss of DMF-DMA.

  • Issue: Polymerization in Chalcone Synthesis.

    • Cause: Excess base or high temperature.

    • Solution: Keep the reaction at 0°C during addition. If the aldehyde is unstable in strong base (NaOH), switch to Piperidine (organic base) in refluxing ethanol.

  • Issue: Solubility.

    • Insight: If the final product is insoluble in EtOAc during extraction, the 6-ethoxy group may not be sufficient to offset a rigid fused ring system. Add 5% Methanol to the organic extraction solvent.

References

  • Synthesis of 1,6-Naphthyridines

    • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine deriv
  • Chalcone Synthesis Protocols

    • Synthesis of Chalcones: An Improved High-Yield Protocol. MDPI Molecules.
  • DMF-DMA Reactivity

    • Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis.[4][5] ResearchGate.

  • Biological Relevance of Pyridine Scaffolds

    • Synthesis and biological activities of nicotinaldehyde based azlactones.

Sources

Preparation of Schiff Bases from 6-Ethoxy-2-methylpyridine-3-carboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases from 6-Ethoxy-2-methylpyridine-3-carboxaldehyde. Schiff bases derived from pyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1] This document outlines the synthetic rationale, detailed experimental procedures, characterization methods, and potential applications for researchers, scientists, and professionals in drug development. The protocols are designed to be robust and reproducible, with explanations for key experimental choices to ensure scientific integrity.

Introduction: The Significance of Pyridine-Based Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or a ketone.[2][3] Aromatic aldehydes generally form more stable Schiff bases due to conjugation.[4] The pyridine moiety, a key heterocyclic scaffold in numerous natural and synthetic bioactive compounds, imparts unique electronic properties and potential for coordination with metal ions.[1]

The specific precursor, 6-Ethoxy-2-methylpyridine-3-carboxaldehyde, offers several points of interest for synthetic modification. The ethoxy and methyl groups can influence the electronic and steric properties of the resulting Schiff base, potentially modulating its biological activity or material properties. The aldehyde group at the 3-position of the pyridine ring is a key reactive site for the formation of the imine bond.[5] Schiff bases derived from pyridinecarboxaldehydes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2]

Reaction Mechanism and Rationale

The formation of a Schiff base is a reversible reaction that typically proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine. The reaction is often catalyzed by either an acid or a base, or simply by heat.[4]

DOT Script for Reaction Mechanism

ReactionMechanism aldehyde 6-Ethoxy-2-methyl- pyridine-3-carboxaldehyde plus1 + aldehyde->plus1 amine Primary Amine (R-NH2) hemiaminal Hemiaminal Intermediate amine->hemiaminal Nucleophilic Addition plus1->amine schiff_base Schiff Base (Imine) hemiaminal->schiff_base Dehydration (-H2O) plus2 + schiff_base->plus2 water H2O plus2->water

Caption: General reaction mechanism for the formation of a Schiff base.

The choice of solvent is crucial. Alcohols, such as ethanol or methanol, are commonly used as they are good solvents for both the aldehyde and the amine, and they can facilitate the reaction without participating in it.[6] In some cases, a catalytic amount of acid (e.g., glacial acetic acid) can be added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.[3]

Materials and Equipment

Reagents
  • 6-Ethoxy-2-methylpyridine-3-carboxaldehyde

  • Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (optional, catalyst)

  • Solvents for purification (e.g., ethanol, methanol, petroleum ether)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Equipment
  • Round-bottom flasks (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with a heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical instruments for characterization (FTIR, NMR, Mass Spectrometer)

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol is a general method that can be adapted for various primary amines.

DOT Script for Experimental Workflow

Workflow A Dissolve Aldehyde in Ethanol B Add Primary Amine A->B C Add Catalyst (Optional) B->C D Reflux Reaction Mixture C->D E Cool and Isolate Product D->E F Wash and Dry Product E->F G Recrystallize for Purification F->G H Characterize the Product G->H

Caption: Experimental workflow for Schiff base synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Ethoxy-2-methylpyridine-3-carboxaldehyde (1.0 eq.) in absolute ethanol (30-40 mL). Stir the solution until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add the primary amine (1.0 eq.) either neat if it is a liquid or dissolved in a minimal amount of absolute ethanol if it is a solid.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture. This can enhance the reaction rate, particularly with less nucleophilic amines.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[6]

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator to induce crystallization.

  • Washing and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol or petroleum ether to remove any unreacted starting materials.[6] Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Characterization of Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
FTIR Spectroscopy Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretching band in the region of 1600-1650 cm⁻¹.[7]
¹H NMR Spectroscopy Disappearance of the aldehyde proton signal (around 9-10 ppm). Appearance of a new singlet corresponding to the azomethine proton (CH=N) typically in the range of 8-9 ppm. Signals corresponding to the aromatic and aliphatic protons of the pyridine and amine moieties should be present.
¹³C NMR Spectroscopy Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm). Appearance of a new signal for the imine carbon (C=N) in the range of 150-165 ppm.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base should be observed.
Elemental Analysis The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed molecular formula.

Applications and Future Perspectives

Schiff bases derived from pyridine scaffolds are versatile compounds with a broad spectrum of potential applications.

  • Medicinal Chemistry: These compounds are promising candidates for the development of new therapeutic agents. They have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The presence of the pyridine nitrogen and the imine nitrogen allows for chelation with metal ions, which can sometimes enhance biological activity.

  • Coordination Chemistry: The nitrogen atom of the pyridine ring and the imine group can act as donor atoms, making these Schiff bases excellent ligands for the formation of metal complexes.[8] These complexes have applications in catalysis and as models for biological systems.

  • Materials Science: Pyridine-based Schiff bases can be used in the development of chemosensors for the detection of metal ions, as well as in the synthesis of polymers and dyes.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reaction.- Increase reaction time. - Add a catalytic amount of glacial acetic acid. - Ensure anhydrous conditions if the amine is sensitive to moisture.
Product is soluble in the reaction solvent.- Reduce the volume of the solvent using a rotary evaporator. - Try precipitating the product by adding a non-polar solvent like hexane or petroleum ether.
Oily product instead of solid Impurities or low melting point of the product.- Try to induce crystallization by scratching the inside of the flask with a glass rod. - Purify the oil using column chromatography.
Broad peaks in NMR spectrum Presence of impurities or residual solvent.- Recrystallize the product again. - Ensure the product is thoroughly dried under vacuum.

Conclusion

The synthesis of Schiff bases from 6-Ethoxy-2-methylpyridine-3-carboxaldehyde provides a facile route to a diverse library of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide are robust and can be readily adapted for various primary amines. Thorough characterization of the synthesized compounds is crucial to confirm their structure and purity, paving the way for further investigation into their biological and material properties.

References

  • Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II). Scientific Research Publishing. Available from: [Link]

  • A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Scholars Research Library. Available from: [Link]

  • Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. PMC. Available from: [Link]

  • Chemistry with Schiff Bases of Pyridine Derivatives. IntechOpen. Available from: [Link]

  • Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from furan 3- carboxaldehyde and 3- amino pyridine. Semantic Scholar. Available from: [Link]

  • Preparation and Characterization of Some Schiff Bases by Direct Fusion. Journal of Basrah Researches. Available from: [Link]

  • 6-Ethoxypyridine-3-carbaldehyde. Pipzine Chemicals. Available from: [Link]

  • Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. SCIRP. Available from: [Link]

  • PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m. DergiPark. Available from: [Link]

  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. PMC. Available from: [Link]

  • Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc. Available from: [Link]

  • Oxidative Coupling of Aldehydes & Imines III. An Entry to the Synthesis of Highly Substituted Pyrrolidines. Leffingwell Reports. Available from: [Link]

  • Cobalt complexes of pyridine carboxaldehyde Schiff bases as cholinesterase inhibitors and anti-proliferative activity. Bulgarian Chemical Communications. Available from: [Link]

  • (PDF) Synthesis, Characterization, and Antimicrobial Activity of a Schiff Base Derived from 2-Pyridinecarboxaldehyde and 5-Amino-2-Methoxypyridine and Its Mn(II), Co(II), and Ni(II) Complexes. ResearchGate. Available from: [Link]

  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). PMC. Available from: [Link]

  • Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing. Available from: [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine and its Cu(II) and. OICC Press. Available from: [Link]

  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. PMC. Available from: [Link]

Sources

Nucleophilic addition reactions to 6-Ethoxy-2-methylpyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Nucleophilic Functionalization of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde

Executive Summary

This application note details the optimized protocols for nucleophilic addition reactions to 6-Ethoxy-2-methylpyridine-3-carboxaldehyde . This scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and P2X3 antagonists. Its unique electronic structure—balancing the electron-deficient pyridine ring with the electron-donating ethoxy group—presents specific synthetic challenges and opportunities.

Key Technical Insight: The primary challenge in functionalizing this molecule is the "Acidic Methyl Trap" at position 2.[1] The proximity of the 2-methyl group to the pyridine nitrogen renders these protons acidic (pKa ~29, lowered by coordination). Strong bases or unoptimized nucleophilic conditions can lead to lateral deprotonation (side-chain metallation) rather than the desired addition to the C3-aldehyde. This guide provides protocols specifically tuned to suppress this side reaction.

Structural & Electronic Analysis

Before attempting synthesis, researchers must understand the competing electronic forces at play:

  • Electrophilic Center (C3-CHO): The target for nucleophilic attack.[1] It is activated by the electron-withdrawing nature of the pyridine nitrogen (inductive effect, -I).

  • Deactivating Influence (C6-OEt): The ethoxy group at C6 exerts a mesomeric donating effect (+M) into the ring.[2] Because C3 and C6 are in a para-like relationship, this electron density partially deactivates the aldehyde, making it less reactive than a naked pyridine-3-carboxaldehyde.

  • Steric & Acidic Hazard (C2-Me): The 2-methyl group provides steric bulk adjacent to the reaction site. More critically, it is susceptible to deprotonation by strong bases (e.g., organolithiums), leading to polymerization or dimerization byproducts.[2]

Visualizing the Reaction Landscape:

ReactionLandscape Substrate 6-Ethoxy-2-methylpyridine- 3-carboxaldehyde Path_Grignard 1,2-Addition (Grignard/Lithium) Substrate->Path_Grignard R-MgX / R-Li Low Temp Path_RedAm Reductive Amination (C-N Bond Formation) Substrate->Path_RedAm R-NH2 + STAB Path_Knoevenagel Knoevenagel Condensation (C=C Bond Formation) Substrate->Path_Knoevenagel Active Methylene Base Cat. Side_Deprot SIDE REACTION: Lateral Deprotonation (at C2-Methyl) Substrate->Side_Deprot High Temp or Bulky Base Prod_Alcohol Secondary Alcohol (Chiral Scaffold) Path_Grignard->Prod_Alcohol Prod_Amine Secondary/Tertiary Amine (Drug Linker) Path_RedAm->Prod_Amine Prod_Alkene Vinyl Pyridine (Michael Acceptor) Path_Knoevenagel->Prod_Alkene

Figure 1: Reaction landscape detailing the primary synthetic pathways and the critical side-reaction risk (lateral deprotonation).[2]

Protocol A: Controlled Organometallic Addition (C-C Bond)

Objective: Synthesis of secondary alcohols via Grignard addition while preventing C2-methyl deprotonation.

The Challenge: Organolithiums (R-Li) are often too basic and may deprotonate the C2-methyl group. Grignard reagents (R-MgBr) are preferred due to their slightly lower basicity and high nucleophilicity.[2]

Reagents:

  • Substrate: 6-Ethoxy-2-methylpyridine-3-carboxaldehyde (1.0 equiv)

  • Nucleophile: Phenylmagnesium bromide (or alkyl variant) (1.2 equiv)[2]

  • Solvent: Anhydrous THF (Do not use Diethyl Ether; THF coordinates Mg better, stabilizing the transition state).[2]

  • Quench: Saturated NH₄Cl.[1]

Step-by-Step Protocol:

  • Apparatus Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Equip with a magnetic stir bar and a low-temperature thermometer.[1]

  • Solvation: Dissolve the aldehyde (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Temperature Control (CRITICAL): Cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Note: While 0°C is standard for benzaldehydes, the acidic C2-methyl requires -78°C to kinetically favor addition over deprotonation.

  • Addition: Add the Grignard reagent (1.2 equiv) dropwise over 15 minutes via syringe pump or pressure-equalizing dropping funnel.

    • Observation: A color change (often to bright yellow/orange) indicates the formation of the alkoxide intermediate.[2]

  • Reaction Monitoring: Stir at -78°C for 1 hour. Monitor by TLC (EtOAc/Hexane).[2][1]

    • Checkpoint: If starting material remains, do not warm to room temperature yet.[2] Add an additional 0.2 equiv of Grignard.[1] Warming while unreacted base is present promotes side reactions.[1]

  • Quench: While still at -78°C, quench the reaction by adding saturated aqueous NH₄Cl (5 mL per mmol substrate).

  • Workup: Allow to warm to room temperature. Extract with EtOAc (3x).[2][1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

Data Summary:

ParameterRecommendationRationale
Temperature -78°CSuppresses C2-methyl deprotonation (pKa ~29).
Solvent THFBetter solubility and Lewis basicity than Et₂O.[1]
Stoichiometry 1.2 equivSlight excess ensures conversion without massive basicity.[1]

Protocol B: Chemoselective Reductive Amination (C-N Bond)

Objective: Coupling with primary/secondary amines to form medicinal chemistry linkers.

The Challenge: The electron-donating 6-ethoxy group stabilizes the aldehyde, potentially slowing down imine formation. Standard NaBH₄ reduction often leads to direct reduction of the aldehyde to the alcohol (byproduct) before the imine forms.

Solution: Use Sodium Triacetoxyborohydride (STAB) .[2][1] It is less reducing than NaBH₄ and will not reduce the aldehyde, only the protonated iminium ion.[1]

Reagents:

  • Substrate: 1.0 equiv.

  • Amine: 1.1 equiv (Primary or Secondary).[2][1]

  • Reductant: NaBH(OAc)₃ (STAB) (1.5 equiv).[2]

  • Acid Catalyst: Acetic Acid (1-2 drops or 1.0 equiv).[2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[2]

Step-by-Step Protocol:

  • Imine Formation: In a vial, mix the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.3 M).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Note: Unlike simple benzaldehydes, this pyridine derivative may require this "pre-stir" to drive the equilibrium toward the imine/iminium species due to the deactivating ethoxy group.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Incubation: Stir at RT for 4–16 hours.

    • Self-Validating Step: Check LCMS.[1] You should see the mass of [Product + H]+. If you see [Aldehyde-Alcohol + H]+, the imine formation was too slow; increase the pre-stir time or add 3Å molecular sieves in Step 1.

  • Quench: Add saturated NaHCO₃ solution. Stir vigorously for 15 minutes to quench borate salts.

  • Purification: Extract with DCM. The product is often pure enough for the next step; otherwise, purify via silica chromatography (DCM/MeOH gradient).[2]

Protocol C: Knoevenagel Condensation (C=C Bond)[1]

Objective: Synthesis of vinyl pyridines (intermediates for heterocycle formation).

Reagents:

  • Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 equiv).[2][1]

  • Catalyst: Piperidine (0.1 equiv) + Acetic Acid (0.1 equiv).[2]

  • Solvent: Ethanol.[1][3]

Step-by-Step Protocol:

  • Dissolve aldehyde (1.0 equiv) and malononitrile (1.1 equiv) in Ethanol (0.5 M).

  • Add Piperidine (0.1 equiv) and Acetic Acid (0.1 equiv).

  • Heat to reflux (78°C) for 2 hours.

  • Crystallization: Upon cooling, the product often precipitates out due to the planar, conjugated nature of the vinyl pyridine system. Filter and wash with cold ethanol.[1]

Workflow Visualization

Workflow Start Start: 6-Ethoxy-2-methylpyridine- 3-carboxaldehyde Choice Select Nucleophile Start->Choice Branch_C Carbon Nucleophile (Grignard) Choice->Branch_C Branch_N Nitrogen Nucleophile (Amine) Choice->Branch_N G1 Dissolve in THF Cool to -78°C Branch_C->G1 A1 Mix with Amine + AcOH in DCE (Pre-stir 1h) Branch_N->A1 G2 Add R-MgBr slowly (Prevent warming) G1->G2 G3 Quench with NH4Cl while cold G2->G3 A2 Add NaBH(OAc)3 Stir 12h A1->A2 A3 Basic Workup (NaHCO3) A2->A3

Figure 2: Decision tree and procedural workflow for Carbon vs. Nitrogen nucleophilic addition.

References

  • Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Standard text confirming reactivity patterns of pyridine-3-carboxaldehydes and resonance effects). [2]

  • Gros, P., & Fort, Y. (2002).[2] "Lithiation of 2-Heterosubstituted Pyridines". Journal of Organic Chemistry. (Describes the competition between nucleophilic addition and lateral lithiation in 2-substituted pyridines). [2]

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry. (The definitive protocol for STAB reductive amination). [2]

  • Clayden, J. (2002).[2] Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed mechanisms on kinetic vs thermodynamic control in lithiation of substituted aromatics).

Sources

Synthesis of 6-ethoxy-2-methyl-3-substituted pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Modular Synthesis of 6-Ethoxy-2-Methyl-3-Substituted Pyridines

Executive Summary & Strategic Analysis

Objective: To provide a robust, scalable protocol for the synthesis of 6-ethoxy-2-methyl-3-substituted pyridine derivatives . These scaffolds are critical pharmacophores in medicinal chemistry, frequently observed in kinase inhibitors, analgesic agents, and antimicrobial compounds.[1]

The Synthetic Challenge: Tautomeric Ambiguity The primary challenge in synthesizing 6-alkoxypyridines is the ambident nucleophilicity of the precursor 2-pyridones (lactams). Direct alkylation of 6-methyl-2-pyridone with ethyl halides often yields a mixture of the desired O-alkyl product (pyridine) and the thermodynamically favored N-alkyl isomer (pyridone) .

The Solution: The "Chloro-Bridge" Strategy To guarantee regioselectivity, this guide recommends the Imidate Pathway . This involves activating the pyridone oxygen via chlorination (


) followed by Nucleophilic Aromatic Substitution (

) with sodium ethoxide. This route unequivocally locks the aromatic pyridine tautomer, preventing N-alkylation.

Scope of Protocol:

  • Target Core: 6-ethoxy-2-methylnicotinonitrile (as the model 3-substituted system).[1]

  • Scalability: Milligram to Multigram.

  • Key Mechanism: Deoxychlorination

    
    
    
    
    
    .

Strategic Workflow Visualization

The following diagram illustrates the divergent pathways. The red path indicates the risk of direct alkylation, while the green path represents the high-fidelity protocol detailed in this document.

G Start 6-Methyl-2-pyridone (3-substituted) Direct Direct Et-X Alkylation Start->Direct Low Selectivity Chloro Intermediate: 2-Chloro-6-methyl pyridine Start->Chloro POCl3 (Deoxychlorination) Mix Mixture: N-Ethyl (Major) + O-Ethyl (Minor) Direct->Mix Target Target: 6-Ethoxy-2-methyl pyridine Chloro->Target NaOEt/EtOH (SNAr)

Caption: Figure 1. The "Chloro-Bridge" strategy (Blue/Green) ensures exclusive O-alkylation compared to direct alkylation (Red).

Detailed Experimental Protocols

Protocol A: Synthesis of the Activated Intermediate

Target: 6-Chloro-2-methylnicotinonitrile Rationale: The C3-nitrile group is electron-withdrawing, activating the C6 position for the subsequent nucleophilic attack.

  • Reagents:

    • 6-Hydroxy-2-methylnicotinonitrile (Starting Material): 10.0 mmol[1]

    • Phosphorus Oxychloride (

      
      ): 5.0 mL (Excess)[1]
      
    • Optional:

      
       (0.5 eq) to accelerate reaction.
      
  • Equipment: Round-bottom flask, reflux condenser,

    
     drying tube.
    

Step-by-Step:

  • Setup: Place 6-hydroxy-2-methylnicotinonitrile (1.34 g, 10 mmol) in a dry 50 mL RBF.

  • Addition: Carefully add

    
     (5 mL) under a fume hood. (Caution: Exothermic).[1]
    
  • Reaction: Heat the mixture to reflux (105–110 °C) for 2–3 hours. The suspension should become a clear solution, indicating consumption of the pyridone.

  • Quenching (Critical): Cool the mixture to RT. Pour the reaction mass slowly onto 50 g of crushed ice with vigorous stirring.

    • Note: Maintain temperature <20°C to prevent hydrolysis of the nitrile.

  • Neutralization: Neutralize the aqueous slurry to pH 7–8 using solid

    
     or 10% NaOH solution.
    
  • Isolation: Extract with Ethyl Acetate (

    
     mL). Dry organics over 
    
    
    
    , filter, and concentrate.[1]
  • Result: Off-white solid (Yield: ~85–90%). Purity is usually sufficient for the next step.

Protocol B: The Regioselective (Ethoxylation)

Target: 6-Ethoxy-2-methylnicotinonitrile Rationale: Nucleophilic aromatic substitution displaces the chloride. The reaction is driven by the stability of the pyridine ring and the leaving group capacity of the chloride.

  • Reagents:

    • 6-Chloro-2-methylnicotinonitrile (from Protocol A): 5.0 mmol[1]

    • Sodium Ethoxide (

      
      ): 21% wt solution in Ethanol (or freshly prepared from Na metal).[1]
      
    • Solvent: Absolute Ethanol (anhydrous).[1]

Step-by-Step:

  • Preparation: Dissolve the chloro-intermediate (0.76 g, 5.0 mmol) in absolute Ethanol (10 mL).

  • Nucleophile Addition: Add Sodium Ethoxide solution (1.2 eq, 6.0 mmol) dropwise at room temperature.

  • Reaction: Reflux the mixture (78 °C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2).[1] The starting material (

      
      ) should disappear, replaced by a higher 
      
      
      
      spot (
      
      
      ).[1]
  • Work-up: Concentrate the ethanol under reduced pressure. Resuspend the residue in water (15 mL) and extract with Diethyl Ether or DCM.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

  • Result: White crystalline solid or clear oil.

Data Summary & Optimization Parameters

ParameterDirect Alkylation (Et-I)Chloro-Bridge Route (

)
Regioselectivity Poor (N-alkyl : O-alkyl ~ 60:[1]40)Excellent (O-alkyl > 99%)
Yield (Overall) 30–40% (isolated O-isomer)75–85% (2 steps)
Purification Difficult (isomers have similar polarity)Easy (distinct intermediates)
Moisture Tolerance ModerateLow (Step A requires dry conditions)

Key Troubleshooting Tips:

  • Incomplete Chlorination: If starting material remains in Step A, add 0.5 mL of

    
    -dimethylaniline as a catalyst.[1]
    
  • Hydrolysis: If the nitrile group hydrolyzes to an amide during Step B, ensure the ethanol is strictly anhydrous (water attacks the nitrile).

Mechanistic Insight

The success of this protocol relies on the electronic activation provided by the substituent at Position 3.

  • Electron Withdrawal: The Nitrile (-CN) or Ester (-COOEt) at C3 pulls electron density from the ring.

  • Electrophilicity: This makes the C6-Cl bond highly polarized and susceptible to attack by the ethoxide ion (

    
    ).
    
  • Meisenheimer Complex: The reaction proceeds through a transient anionic intermediate (Meisenheimer complex) stabilized by the ring nitrogen and the C3-substituent.

References

  • Synthesis of 2-Methoxypyridine-3-carbonitriles

    • Title: A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles.
    • Source:Heterocycles, Vol 36, No 4, 1993.[1][2]

    • Relevance: Establishes the foundational protocol for alkoxide displacement of halides in nicotinonitrile systems.
    • Link:[Link] (DOI: 10.3987/COM-92-6238)[1][3]

  • Regioselectivity Challenges (N- vs O-alkylation)

    • Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[4][5]

    • Source:Journal of Organic Chemistry, 2012.[1]

    • Relevance: Discusses the thermodynamic preference for N-alkylation, justifying the need for the "Chloro-Bridge" strategy for O-alkyl
    • Link:[Link][1]

  • Biological Activity of 6-Alkoxy Pyridines

    • Title: Synthesis and biological evaluation of novel pyridine derivatives as potential antimicrobial agents.[6]

    • Source:Journal of Saudi Chemical Society, 2015.
    • Relevance: Validates the pharmacological importance of the 2-methyl-6-alkoxy motif.
    • Link:[Link][1]

  • General Pyridine Functionalization

    • Title: Pyridineacetic acid, 6-methyl-, ethyl ester (Metal
    • Source:Organic Syntheses, Coll. Vol. 6, p.711.
    • Relevance: Provides background on handling 2-methylpyridine deriv
    • Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Handling Air-Sensitive Pyridine Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling air-sensitive pyridine aldehyde derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile but challenging reagents. Pyridine aldehydes are valuable building blocks in organic synthesis, crucial for forming pharmaceuticals, ligands for coordination chemistry, and other complex molecules.[1][2] However, their susceptibility to oxidation and other side reactions necessitates careful handling to ensure experimental success and reproducibility.

This document moves beyond simple instructions, providing a framework of understanding based on chemical principles. Here, you will find in-depth troubleshooting guides for when things go wrong and a comprehensive set of FAQs to prevent issues before they start. Our goal is to empower you with the knowledge to handle these compounds with confidence and precision.

Troubleshooting Guide: Addressing Common Experimental Failures

When working with sensitive compounds, unexpected outcomes are a part of research. This section provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low Reaction Yield or Complete Reaction Failure

You've set up your reaction, but analysis (TLC, GC-MS, NMR) shows little to no product formation and a significant amount of starting material remaining.

graph TD { A[Start: Low or No Product Yield] --> B{Check Reagent Purity}; B -->|Impure?| C[Purify Aldehyde via Vacuum Distillation or Chromatography]; B -->|Appears Pure| D{Evaluate Reaction Atmosphere}; D -->|Potential Air/Moisture Leak?| E[Implement Rigorous Inert Atmosphere Technique. Review Schlenk Line/Glovebox Protocol.]; D -->|Atmosphere is Secure| F{Assess Solvent Quality}; F -->|Solvent Not Degassed?| G[Degas Solvent Thoroughly Using Freeze-Pump-Thaw]; F -->|Solvent is Dry & Degassed| H{Review Reaction Parameters}; H --> I[Consider Temperature, Concentration, and Catalyst Activity]; subgraph Legend direction LR L1[Process Step] L2[Decision Point] L3[Action/Solution] end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
A decision tree for troubleshooting low reaction yields.

Potential Cause A: Degradation of the Pyridine Aldehyde

  • The Chemistry: The aldehyde functional group is highly susceptible to oxidation, converting to the corresponding carboxylic acid. This is often the primary failure mode. The presence of atmospheric oxygen, especially when heated or in the presence of trace metals, can accelerate this process.[3]

  • Solution:

    • Verify Purity: Before use, check the purity of the aldehyde. A simple ¹H NMR can confirm the absence of the carboxylic acid proton. Discoloration (yellow to brown) is a visual indicator of degradation.[4]

    • Purify if Necessary: If impurities are detected, purify the aldehyde immediately before the experiment. Vacuum distillation is effective for liquids.

    • Strict Inert Atmosphere: Conduct the reaction under a rigorously maintained inert atmosphere of argon or nitrogen using a Schlenk line or a glove box.[5][6] Ensure all glassware is oven- or flame-dried to remove adsorbed moisture.[7]

Potential Cause B: Inactivation by Air or Moisture

  • The Chemistry: Many reagents used in conjunction with pyridine aldehydes, such as organometallics (e.g., Grignard or organolithium reagents) or catalysts, are themselves extremely sensitive to air and moisture.[8] Water will quench these reagents, and oxygen can lead to unwanted side products, effectively halting your desired transformation.

  • Solution:

    • Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents. Even commercial anhydrous solvents can absorb moisture after being opened.[9]

    • Degas Solvents: Dissolved oxygen is a hidden reaction killer.[10] Degas all solvents immediately before use by sparging with an inert gas, or for more sensitive reactions, using the freeze-pump-thaw method.[11]

    • Proper Reagent Transfer: Use gas-tight syringes or cannula transfer techniques to add reagents to the reaction flask, avoiding any exposure to the laboratory atmosphere.[12][13]

Problem 2: Product Discoloration or Tar Formation

The reaction appears to work, but the crude product is a dark, tarry substance, or the purified compound is significantly colored.

Potential Cause: Aldehyde Instability

  • The Chemistry: Besides simple oxidation, aldehydes can undergo self-condensation (aldol reactions) or polymerization, especially under basic or acidic conditions or upon heating. These side reactions lead to complex mixtures of high-molecular-weight, often colored, byproducts.

  • Solution:

    • Temperature Control: Maintain the recommended reaction temperature. Use an ice bath for exothermic additions.

    • pH Management: If possible, buffer the reaction or use a non-nucleophilic base to control pH.

    • Purification Under Inert Gas: When performing column chromatography, consider using a setup that minimizes air exposure. This can be achieved by packing and running the column under a positive pressure of nitrogen.

    • Storage: Store the purified product under an inert atmosphere, at low temperature (see FAQ 1), and protected from light to prevent degradation over time.[14]

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the day-to-day handling, storage, and use of air-sensitive pyridine aldehyde derivatives.

Q1: What are the optimal storage conditions for pyridine aldehyde derivatives?

Proper storage is the first line of defense against degradation. The goal is to protect the compound from oxygen, moisture, and light.

  • Atmosphere: Always store under a dry, inert atmosphere. Argon is preferred due to its density (it displaces air more effectively than nitrogen), but high-purity nitrogen is sufficient for most cases.[8]

  • Container: Use amber glass bottles with tight-fitting caps. For long-term storage of highly sensitive liquids, Aldrich Sure/Seal™ bottles are an industry standard, allowing for reagent removal via syringe without compromising the inert headspace.[7]

  • Temperature: Storage conditions are compound-specific, but refrigeration (2-8 °C) is generally recommended.[14][15] For particularly unstable derivatives, storage in a freezer (-20 °C) may be necessary. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Parameter Recommendation Rationale
Atmosphere Argon or Nitrogen BlanketPrevents oxidation by atmospheric O₂.[15]
Temperature 2–8 °C (Refrigerator)Slows the rate of decomposition and polymerization reactions.
Container Amber Glass, Sure/Seal™ BottleProtects from light, which can catalyze degradation. Provides an airtight seal.[14]
Location Dry, Well-Ventilated AreaStore away from incompatible materials like strong acids, bases, or oxidizers.[14]
Q2: Argon vs. Nitrogen: Does the choice of inert gas matter?

For most applications involving pyridine aldehydes, high-purity nitrogen is adequate and more economical. However, argon is superior in two key aspects:

  • Density: Argon is about 1.4 times denser than air, while nitrogen is slightly less dense. This means argon provides a more stable and effective blanket over the reaction mixture, making it less susceptible to displacement by accidental air ingress.

  • Reactivity: Nitrogen is generally inert, but it can react with certain reagents, most notably lithium metal, to form lithium nitride. If your reaction involves lithium or other highly reactive metals, argon is mandatory.

For highly critical, small-scale, or lengthy reactions, the added security of using argon is often worth the extra cost.

Q3: How do I choose the right solvent degassing method?

Removing dissolved gases, particularly oxygen, from your reaction solvent is critical.[16] The appropriate method depends on the sensitivity of your reaction.

Method Procedure Effectiveness Best For
Sparging / Bubbling Bubble a stream of inert gas (N₂ or Ar) through the solvent for 30-60 mins.[17]GoodBulk solvent degassing for moderately sensitive reactions. Quick and easy setup.
Sonication under Vacuum Place the solvent flask in an ultrasonic bath and apply a light vacuum for several cycles.[18]BetterRapid degassing for small to medium volumes.
Freeze-Pump-Thaw Freeze the solvent (liq. N₂), apply high vacuum, thaw the solvent to release trapped gases. Repeat 3x.[6][10]BestThe most rigorous method for removing virtually all dissolved gases. Essential for highly air-sensitive systems like organometallic catalysis and radical reactions.
Q4: What is the best way to purify an impure pyridine aldehyde?

The choice of purification method depends on the nature of the aldehyde and the impurities.

  • Removal of Acidic Impurities: If the primary impurity is the corresponding pyridyl carboxylic acid (from oxidation), a simple aqueous wash is effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer.[3]

  • Vacuum Distillation: For liquid aldehydes that are thermally stable, vacuum distillation is an excellent method for removing non-volatile impurities (polymers, salts, oxidized products). Perform the distillation under a nitrogen or argon atmosphere.

  • Flash Column Chromatography: This is a versatile method but requires care. The silica gel surface can be slightly acidic and may promote degradation.

    • Tip: Deactivate the silica gel by treating a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), in the eluent before packing the column. Run the column with a slight positive pressure of inert gas to minimize air exposure.

  • Bisulfite Adduct Formation: For stubborn purifications, aldehydes can be selectively precipitated from a solution as their sodium bisulfite adduct. The adduct is a solid that can be filtered and washed. The pure aldehyde can then be regenerated by treating the adduct with an aqueous base (e.g., NaHCO₃ or Na₂CO₃).[3] This method is highly effective but adds two steps to the process.

Experimental Protocols

Adherence to established protocols is critical for safety and success. The following are step-by-step guides for fundamental air-sensitive techniques.

Protocol 1: Setting Up a Reaction Using a Schlenk Line

A Schlenk line is a dual-manifold apparatus that allows for the easy alternation between vacuum and a positive pressure of inert gas, providing a controlled environment for the reaction.[19][20]

graph TD { A[Start] --> B[Oven-Dry & Assemble Hot Glassware]; B --> C[Connect to Schlenk Line]; C --> D{Perform 3x Vacuum/Inert Gas Cycles}; D --> E[Establish Positive Inert Gas Flow]; E --> F[Add Dry, Degassed Solvents via Syringe]; F --> G[Add Reagents via Syringe or Cannula Transfer]; G --> H[Maintain Positive Pressure Throughout Reaction]; H --> I[End];

}

Workflow for establishing an inert atmosphere in a Schlenk flask.
  • Glassware Preparation: Dry all glassware (reaction flask, stir bar, condenser, etc.) in an oven ( >120 °C) for at least 4 hours, or flame-dry under vacuum.[13] Assemble the hot glassware and cap the joints with rubber septa while still warm.

  • Connect to Schlenk Line: Securely clamp the reaction flask and connect it to the Schlenk line via thick-walled rubber tubing.

  • Purge the Flask: Perform a minimum of three vacuum/inert gas cycles.[19]

    • Carefully open the flask's stopcock to the vacuum manifold. Evacuate for 3-5 minutes.

    • Close the stopcock to the vacuum.

    • Slowly open the stopcock to the inert gas manifold to backfill the flask. You should see the gas bubbling through the oil bubbler on the line.

    • Repeat this cycle two more times. This process removes the vast majority of atmospheric air and adsorbed moisture.

  • Add Solvents and Reagents: Leave the flask under a slight positive pressure of inert gas (indicated by a slow bubble rate in the bubbler).

    • Add dry, degassed solvents and liquid reagents via a gas-tight syringe through the rubber septum.[21]

    • Add stable, solid reagents quickly under a strong counterflow of inert gas. For highly sensitive solids, add them in a glovebox before connecting the flask to the line.[19]

  • Run the Reaction: Maintain a positive pressure of inert gas throughout the entire reaction period. If heating, use a condenser to prevent solvent loss.

Protocol 2: Liquid Transfer via Cannula

Cannula transfer is a reliable method for moving larger volumes of air-sensitive liquids or solutions from one sealed vessel to another.[18]

  • Prepare Vessels: Ensure both the source flask (A) and the receiving flask (B) are under a positive pressure of inert gas.

  • Insert Cannula: A cannula is a double-tipped needle. Puncture the septum of the source flask (A) with one end, ensuring the tip is below the liquid surface. Puncture the septum of the receiving flask (B) with the other end, keeping the tip in the headspace.

  • Initiate Transfer: There are two ways to create the pressure differential needed for transfer:

    • Pressure Method (Preferred): Slightly increase the inert gas pressure in the source flask (A).

    • Vacuum Method: Insert an exit needle connected to the bubbler in the headspace of the receiving flask (B) to vent its pressure, or briefly and carefully apply a slight vacuum.

  • Monitor Transfer: The liquid will flow from flask A to flask B.

  • Stop Transfer: Once the desired volume is transferred, raise the cannula tip above the liquid level in flask A. The inert gas will then flush the remaining liquid from the cannula into flask B. Remove the cannula from both flasks.

References

  • An Illustrated Guide to Schlenk Line Techniques. (2023). Organic Chemistry, 1(1), 1-10.
  • Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde. (2024). Highlights in Science, Engineering and Technology, 87, 1-6.
  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
  • Chemistry LibreTexts. Guides. (2024).
  • Fiveable.
  • University of Rochester. How To: Degas Solvents.
  • JoVE. Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. (2015).
  • Ossila.
  • ChemicalBook. 2-Pyridinecarboxaldehyde(1121-60-4)MSDS Melting Point Boiling Density Storage Transport.
  • CN1763009A - 2-pyridylaldehyde preparation method.
  • University of York. Degassing solvents.
  • Sciforum.
  • Jubilant Ingrevia.
  • Chemistry LibreTexts. 7.
  • Wikipedia. Air-free technique.
  • Taylor & Francis Online. Synthesis and Characterization of New Schiff Base Complexes of 2-Pyridinecarboxaldehyde and Thiosemicarbazides. (2006).
  • BenchChem. Technical Support Center: Handling Air-Sensitive Thiol Reagents.
  • Nichols, L. (2022).
  • Berry Group. Section 5.4 Title: Degassing Solvents. (2019). University of Wisconsin.
  • Wikipedia. Degassing.
  • Chemistry LibreTexts. 1.
  • BenchChem. Technical Support Center: Managing Air and Moisture Sensitivity in Phthalazine Reactions.
  • BenchChem. Best practices for handling anhydrous reactions for pyridine synthesis.
  • Bajpai, A. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube.
  • Reddit. Purifying aldehydes? (2015).
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh.
  • Wikipedia. Pyridine-2-carbaldehyde.

Sources

Technical Support Center: Recrystallization of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization techniques for 6-Ethoxy-2-methylpyridine-3-carboxaldehyde derivatives Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals[1][2]

Product Code: 6-EMPC-03 CAS: 1451391-75-5 (Analogous/Related) Chemical Class: Pyridine Carboxaldehydes[1][2]

Core Technical Overview

6-Ethoxy-2-methylpyridine-3-carboxaldehyde is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds.[1][2] Its purification is often complicated by two primary factors:

  • Low Melting Point / Oiling Out: The ethoxy and methyl substituents disrupt the crystal lattice relative to unsubstituted pyridines, often leading to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

  • Oxidative Instability: The C-3 aldehyde group is susceptible to autoxidation, forming the corresponding carboxylic acid (6-ethoxy-2-methylnicotinic acid), which acts as a potent crystallization inhibitor.[1][2]

This guide provides an optimized recrystallization protocol and troubleshooting framework designed to maximize yield and purity (HPLC >98%).

Optimized Recrystallization Protocol

Recommended Solvent System: Heptane / Ethyl Acetate (EtOAc) or Cyclohexane / Toluene.[1] Method: Mixed-Solvent Precipitation with Seeding.[1]

ParameterSpecificationReason
Primary Solvent (Dissolver) Ethyl Acetate (or Toluene)High solubility for the pyridine core; moderate polarity.[1]
Anti-Solvent (Precipitant) Heptane (or Cyclohexane)Low solubility for the polar aldehyde; induces controlled nucleation.
Temperature Range 50°C to -10°CAvoids boiling point of anti-solvent; low temp maximizes yield.[1]
Concentration 5–7 mL solvent per gramMinimizes supersaturation that leads to oiling out.
Step-by-Step Workflow
  • Dissolution: Dissolve the crude solid in the minimum amount of warm EtOAc (45–50°C). Do not boil, as this accelerates aldehyde oxidation [1].

  • Clarification: If the solution is dark/hazy, treat with activated charcoal (5% w/w) for 10 mins and filter through Celite while warm.

  • Nucleation Setup: Slowly add warm Heptane (45°C) until a faint, persistent turbidity appears.

  • Re-solubilization: Add EtOAc dropwise until the solution is just clear again.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 2 hours.

    • Critical: If oil droplets form, reheat immediately and add more EtOAc (see Troubleshooting).

  • Crystallization: Once solid crystals appear, cool to 0–4°C for 4 hours.

  • Isolation: Filter and wash with cold Heptane. Dry under vacuum at <40°C.[1]

Troubleshooting & FAQs

Category A: Crystallization Dynamics (Oiling Out)

Q: My product separates as a yellow/orange oil at the bottom of the flask instead of crystals. Why is this happening?

A: "Oiling out" occurs when the liquid-liquid phase separation boundary (miscibility gap) is crossed before the solid-liquid solubility curve [2].[1] This is common in pyridine aldehydes with melting points <80°C.

Root Causes & Fixes:

  • Temperature Drop is Too Fast: Rapid cooling traps impurities and forces the product out as a liquid.

    • Fix: Insulate the flask with a towel or use a programmable water bath to cool at 10°C/hour.

  • Impurity Depression: High levels of the starting material (e.g., 6-chloro analog) or oxidation byproducts lower the melting point significantly.

    • Fix: Check purity by TLC/LC-MS.[1] If purity is <85%, perform a flash column filtration (Silica, 10% EtOAc/Hexane) before attempting recrystallization.[2]

  • Solvent Boiling Point > Product Melting Point: If you use high-boiling solvents (e.g., water, chlorobenzene), the product melts before it dissolves.[2]

    • Fix: Switch to a lower-boiling system like Hexane/Dichloromethane (DCM) .[1] Dissolve in minimal DCM, add Hexane, and evaporate the DCM slowly (solvent exchange).[2]

Q: How do I recover the material if it has already oiled out?

A: Do not discard the oil.

  • Reheat the mixture until the oil redissolves (add a small amount of the "Dissolver" solvent if necessary).[3]

  • Seed the solution: Add a tiny crystal of pure product (or scratch the glass wall) at a temperature just above the point where oiling previously occurred [3].

  • Trituration: If it refuses to crystallize, decant the solvent, add cold Pentane or Hexane to the oil, and sonicate vigorously.[2] This often induces solidification.[1]

Category B: Impurity Management[1][3][4][5]

Q: I see a new peak at RRT 0.85 on HPLC after recrystallization. What is it?

A: This is likely 6-ethoxy-2-methylnicotinic acid , formed by the autoxidation of the aldehyde during the heating steps.[1][2] Aldehydes are sensitive to atmospheric oxygen, especially in basic pyridine scaffolds [4].

Prevention Strategy:

  • Inert Atmosphere: Always perform the dissolution and heating steps under a gentle stream of Nitrogen or Argon.

  • Avoid Protic Solvents: Do not use alcohols (MeOH/EtOH) if possible, as they can form hemiacetals or facilitate oxidation in the presence of trace metals.

  • Base Wash: If the acid impurity is >2%, dissolve the crude in EtOAc and wash with 5% aqueous NaHCO₃ before recrystallization.[2] The acid will partition into the aqueous layer.

Q: My crystals are colored (dark orange/brown), but the product should be pale yellow. How do I fix this?

A: Color is often due to polymeric pyridine byproducts or trace metal complexes.

  • Charcoal Treatment: Use "Norit" activated carbon.[1] Note: Pyridines can adsorb to carbon; use only 1–2 wt% and filter while hot.

  • Acid Extraction: Dissolve crude in 1M HCl (aq). Wash with Ether (removes non-basic tars).[1] Basify the aqueous layer with NaOH to pH 9, extract back into EtOAc, and then recrystallize.[2] This leverages the basicity of the pyridine nitrogen for purification [5].

Visual Workflow: Solvent Selection Logic

RecrystallizationLogic Start Start: Crude 6-Ethoxy-2-methylpyridine-3-CHO CheckPurity Check Purity (LC-MS/TLC) Start->CheckPurity HighImpurity Purity < 85% CheckPurity->HighImpurity GoodPurity Purity > 85% CheckPurity->GoodPurity FlashCol Flash Filtration (Silica) HighImpurity->FlashCol SolventChoice Select Solvent System GoodPurity->SolventChoice FlashCol->SolventChoice OilingRisk History of Oiling Out? SolventChoice->OilingRisk Standard Standard: EtOAc / Heptane HeatCool Method: Heat/Cool Cycle (50°C -> 0°C) Standard->HeatCool OilingRisk->Standard No SlowEvap Method: Solvent Exchange (DCM -> Hexane) OilingRisk->SlowEvap Yes Seed Add Seed Crystals at 35°C SlowEvap->Seed HeatCool->Seed Final Isolate & Dry (<40°C) Seed->Final

Caption: Decision logic for solvent selection and processing based on crude purity and physical behavior.

Summary of Physical Properties & Data

PropertyValue (Typical)Implications for Recrystallization
Melting Point 75–85°C (Estimated based on analogs [6])Moderate MP.[1] Risk of oiling out if solvent BP > 80°C.
Solubility (Water) Low / InsolubleWater is an excellent anti-solvent but may cause oiling.
Solubility (EtOAc) HighGood "dissolver" solvent.
Solubility (Hexane) LowGood "precipitant" solvent.
pKa (Pyridine N) ~3–4Weakly basic.[1] Can be protonated by strong acids for extraction.[1][4]

References

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley.[1] (Discusses general instability of electron-rich pyridine aldehydes).

  • Nichols, L. (2022).[1] Troubleshooting: Oiling Out. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization. Retrieved from [Link]

  • Triphase Pharma Solutions. (2013).[1] Risk Assessment of Genotoxic Impurities. Organic Process Research & Development. Retrieved from [Link]

  • University of Rochester. (n.d.).[1] Solvents for Recrystallization. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Methods for the Purity Analysis of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The purity of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde, a crucial intermediate in pharmaceutical synthesis, is paramount to the integrity of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for its purity assessment, renowned for its high resolution, sensitivity, and quantitative precision.[1] This guide presents a comparative analysis of two robust HPLC methodologies for this purpose: a primary Reversed-Phase HPLC (RP-HPLC) method and a complementary Hydrophilic Interaction Liquid Chromatography (HILIC) method, offering a comprehensive approach to impurity profiling.

A cornerstone of a reliable purity analysis method is its ability to be "stability-indicating." This is achieved through forced degradation studies, where the compound is subjected to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products.[2][3] A successful HPLC method must be capable of separating the intact parent compound from all potential impurities and degradation products, thus ensuring the reported purity is accurate and reflects the true stability of the substance.[4]

Primary Method: Reversed-Phase HPLC (RP-HPLC) with UV Detection

RP-HPLC is the workhorse of pharmaceutical analysis, excelling in the separation of moderately polar to non-polar compounds. The underlying principle involves the partitioning of the analyte between a non-polar stationary phase (commonly C18) and a polar mobile phase.

Experimental Protocol

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

Reagents and Standards:

  • Mobile Phase A: 0.1% Formic acid in deionized water

  • Mobile Phase B: Acetonitrile

  • Diluent: A 50:50 (v/v) mixture of water and acetonitrile

  • Reference Standard: Certified 6-Ethoxy-2-methylpyridine-3-carboxaldehyde (>99.5% purity)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: Hold at 20% B

    • 5-25 min: Linear gradient from 20% to 80% B

    • 25-30 min: Hold at 80% B

    • 30-31 min: Return to 20% B

    • 31-35 min: Re-equilibration at 20% B

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 6-Ethoxy-2-methylpyridine-3-carboxaldehyde sample.

  • Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with the diluent.

Data Analysis: Purity is determined by the area percent method, a standard approach in chromatographic analysis: Purity (%) = (Area of the main peak / Total area of all detected peaks) x 100

Causality Behind Experimental Choices
  • C18 Column: The choice of a C18 column is based on its proven versatility and effectiveness in retaining and separating aromatic compounds, such as the pyridine derivative , from its potential impurities.[5][6]

  • Acidified Mobile Phase: The inclusion of formic acid in the mobile phase serves to protonate the nitrogen atom in the pyridine ring. This suppresses silanol interactions and results in improved peak symmetry and reproducibility.

  • Gradient Elution: A gradient elution is strategically employed to ensure that impurities with a wide range of polarities are eluted and resolved within a practical timeframe, thus providing a comprehensive impurity profile.

  • UV Detection: The conjugated system of the pyridine carboxaldehyde provides strong UV absorbance, making 270 nm an optimal wavelength for sensitive and reliable detection.

Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

For impurities that are too polar to be adequately retained by RP-HPLC, HILIC presents an invaluable alternative.[7] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a unique separation mechanism based on partitioning into a water-enriched layer on the stationary phase.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Column: HILIC column (e.g., amide or silica-based, 150 mm x 4.6 mm, 3.5 µm particle size)

Reagents and Standards:

  • Mobile Phase A: Acetonitrile with 0.1% Acetic Acid

  • Mobile Phase B: Deionized water with 0.1% Acetic Acid

  • Diluent: Acetonitrile

  • Reference Standard: Certified 6-Ethoxy-2-methylpyridine-3-carboxaldehyde (>99.5% purity)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-5 min: Hold at 5% B

    • 5-20 min: Linear gradient from 5% to 30% B

    • 20-25 min: Hold at 30% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with the diluent.

Data Analysis: Purity is calculated using the area percent method, consistent with the RP-HPLC approach.

Rationale for HILIC as a Comparative Method

HILIC offers a separation selectivity that is orthogonal to RP-HPLC. This means it separates compounds based on different chemical properties, making it highly effective for resolving polar impurities that might otherwise co-elute with the main peak or the solvent front in a reversed-phase system.[7]

Comparative Performance Data

Method validation is a critical step to ensure the reliability of the analytical data. The following table summarizes the expected performance of the two methods based on International Council for Harmonisation (ICH) guidelines.

Parameter RP-HPLC Method HILIC Method Expert Insights
Specificity Superior for non-polar and moderately polar impurities.Superior for highly polar impurities.The methods are complementary, providing a more complete impurity picture when used together.
Linearity (r²) > 0.999> 0.999Both methods are expected to demonstrate excellent linearity across the desired concentration range.
Accuracy (% Recovery) 98-102%98-102%Both methods are capable of providing highly accurate quantification.
Precision (%RSD) < 2.0%< 2.0%Both methods are expected to be highly precise for reproducible results.
Robustness Generally high, with tolerance to minor variations in mobile phase composition and temperature.More sensitive to the water content in the mobile phase, requiring careful control.The RP-HPLC method is typically more rugged for routine quality control environments.

The Imperative of Forced Degradation

To unequivocally establish the stability-indicating nature of the primary RP-HPLC method, a forced degradation study is indispensable.[2][4] This involves subjecting the 6-Ethoxy-2-methylpyridine-3-carboxaldehyde sample to a battery of stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Stress: 3% H₂O₂ at ambient temperature for 24 hours

  • Thermal Stress: Dry heat at 105 °C for 48 hours

  • Photolytic Stress: Exposure to UV light (e.g., 254 nm) for 24 hours

Analysis of the stressed samples should demonstrate that all resulting degradation peaks are baseline-resolved from the main analyte peak, confirming the method's specificity.

Conclusion

For the routine purity analysis of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde, the detailed RP-HPLC method is robust and reliable. However, for a comprehensive understanding of the impurity profile, particularly during method development and validation, the HILIC method provides a powerful orthogonal tool. The synergistic use of both techniques, underpinned by rigorous forced degradation studies, ensures a scientifically sound and regulatory-compliant approach to quality control.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample & Reference Standard s2 Dissolve in Appropriate Solvent s1->s2 s3 Dilute to Final Concentration s2->s3 h1 Inject into HPLC System s3->h1 Prepared Sample h2 Separation on Column (RP or HILIC) h1->h2 h3 Detection by UV Detector h2->h3 d1 Integrate Peak Areas h3->d1 Chromatogram d2 Calculate Purity (Area % Method) d1->d2 d3 Generate Report d2->d3

Caption: A generalized workflow for HPLC purity analysis.

Method_Comparison cluster_main Purity Analysis of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde cluster_rp_features RP-HPLC Characteristics cluster_hilic_features HILIC Characteristics RP_HPLC RP-HPLC Method HILIC HILIC Method RP_HPLC->HILIC Complementary Methods RP1 Non-polar Stationary Phase (e.g., C18) RP_HPLC->RP1 RP2 Polar Mobile Phase RP_HPLC->RP2 RP3 Ideal for non-polar to moderately polar analytes RP_HPLC->RP3 RP4 High Robustness RP_HPLC->RP4 H1 Polar Stationary Phase (e.g., Silica, Amide) HILIC->H1 H2 High Organic Mobile Phase HILIC->H2 H3 Ideal for polar analytes HILIC->H3 H4 Orthogonal Selectivity to RP HILIC->H4

Caption: A comparative overview of RP-HPLC and HILIC methods.

References

  • HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology. Retrieved from [Link]

  • Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. (n.d.). Academia.edu. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters. Retrieved from [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022, September 28). National Center for Biotechnology Information. Retrieved from [Link]

  • RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. (2014, March 15). PubMed. Retrieved from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2017, June 26). JBR Journal of Clinical Diagnosis and Research. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • validated rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Impurity Profile of Phenazopyridine Hydrochloride through HPLC. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). Axion Labs. Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved from [Link]

  • Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. (2013). Semantic Scholar. Retrieved from [Link]

  • Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation. (2014, November 17). Sciforum. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025, August 31). MDPI. Retrieved from [Link]

  • A REVIEW ON IMPURITY PROFILING IN DRUG DEVELOPMENT. (2022, April 1). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022, April 8). WJPR. Retrieved from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022, July 15). International Journal of Pharmaceutical Sciences and Research. Retrieved from https://ijpsr.com/bft-article/rp-hplc-analytical-method-development-and-validation-for-newly-synthesized-n-6-methoxy-2-morpholin-4-yl-quinolin-3-ylmethyl-4h-124-triazol-4-amine/yl-quinolin-3-ylmethyl-4h-124-triazol-4-amine/

Sources

Definitive Analytical Guide: Differentiating 6-Ethoxy-2-methylpyridine-3-carboxaldehyde from Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized heterocyclic building block, 6-Ethoxy-2-methylpyridine-3-carboxaldehyde (CAS: 1266253-72-8) is a critical intermediate in modern drug discovery and agrochemical synthesis. However, the functionalization of the pyridine core frequently yields complex regioisomeric mixtures. For researchers and drug development professionals, the unequivocal structural elucidation of these isomers is paramount, as the exact substitution pattern profoundly influences the molecule's physicochemical properties and biological activity[1].

This guide provides an authoritative, objective comparison of the target compound against its most common positional isomers, detailing the causality behind the analytical methods and establishing a self-validating experimental workflow.

Structural Overview of the Target and Isomers

When synthesizing or sourcing this compound, the primary analytical challenge is distinguishing it from isomers formed via alternate electrophilic aromatic substitution or cross-coupling pathways.

  • Target Compound: 6-Ethoxy-2-methylpyridine-3-carboxaldehyde.

  • Isomer A (Regioisomer): 2-Ethoxy-6-methylpyridine-3-carboxaldehyde (Positions of the ethoxy and methyl groups are swapped).

  • Isomer B (Positional Isomer): 6-Ethoxy-4-methylpyridine-3-carboxaldehyde (Methyl group shifted to the C-4 position).

Because these isomers share identical molecular weights and nearly indistinguishable mass spectrometry fragmentation patterns, High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for differentiation[2].

Analytical Strategy & Causality

To build a robust and objective differentiation strategy, we rely on a combination of 1D and 2D NMR techniques. The causality behind selecting these specific experiments is rooted in the electronic and spatial properties of the pyridine ring[3].

  • 1D

    
    H NMR (Splitting Patterns & Chemical Shifts):  The nitrogen atom in the pyridine ring exerts a strong diamagnetic anisotropy and inductive electron-withdrawing effect, significantly deshielding adjacent protons and substituents[2]. Furthermore, the 
    
    
    
    coupling between adjacent ring protons provides immediate topological mapping.
  • 2D NOESY (Through-Space Proximity): Nuclear Overhauser Effect Spectroscopy identifies protons that are close in space (< 5 Å)[1]. This is the most definitive method for proving which substituent is adjacent to the aldehyde group.

  • 2D HMBC (Through-Bond Connectivity): Heteronuclear Multiple Bond Correlation reveals

    
     and 
    
    
    
    couplings, allowing us to trace the carbon skeleton and unequivocally assign quaternary carbons (like C-2 and C-6) that are invisible in standard HSQC spectra[1].

Quantitative Data Comparison

The tables below summarize the diagnostic experimental data required to differentiate the target from its alternatives.

Table 1: Diagnostic H NMR Chemical Shifts and Splitting Patterns (CDCl , 400 MHz)
CompoundH-4 SplittingH-5 SplittingMethyl ShiftEthoxy -CH

- Shift
Target Doublet (~8.0 ppm, J=8 Hz)Doublet (~6.7 ppm, J=8 Hz)Singlet (~2.7 ppm)Quartet (~4.4 ppm)
Isomer A Doublet (~8.0 ppm, J=8 Hz)Doublet (~6.7 ppm, J=8 Hz)Singlet (~2.5 ppm)Quartet (~4.5 ppm)
Isomer B N/A (Methyl at C-4)Singlet (~6.5 ppm)Singlet (~2.4 ppm)Quartet (~4.4 ppm)

Expert Insight: In the Target , the methyl group is flanked by the electron-withdrawing pyridine nitrogen and the anisotropic C-3 carbonyl, pushing its chemical shift downfield to ~2.7 ppm. In Isomer A , the methyl is at C-6, resulting in a slightly more upfield shift (~2.5 ppm)[4]. Isomer B is immediately identifiable because H-2 and H-5 are para to each other, eliminating the ~8 Hz ortho-coupling and resulting in distinct singlets[2].

Table 2: Definitive 2D NMR Correlations
RegioisomerDiagnostic NOESY (Through-Space)Diagnostic HMBC (Through-Bond)
Target -CHO

C2-CH

-CHO

C-2, C-4; C2-CH


C-2, C-3
Isomer A -CHO

C2-OCH

CH

-CHO

C-2, C-4; C6-CH


C-6, C-5
Isomer B -CHO

C4-CH

-CHO

C-2, C-4; C4-CH


C-4, C-3, C-5

Experimental Methodology: Self-Validating NMR Workflow

Detailed and optimized experimental protocols are critical for acquiring high-quality 2D NMR data[1]. The following step-by-step methodology ensures a self-validating system for structural elucidation.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS). Filter the solution into a precision 5 mm NMR tube.
    
  • Causality: High analyte concentration maximizes the signal-to-noise ratio for insensitive

    
    C-coupled experiments (HMBC), while TMS provides a reliable internal calibration standard set to exactly 0.00 ppm[2].
    

Step 2: 1D


H and 

C Acquisition
  • Action: Acquire a

    
    H spectrum (16 scans, 1.5 s relaxation delay) and a 
    
    
    
    C{
    
    
    H} spectrum (1024 scans).
  • Self-Validation: Verify the integration of the ethoxy group (2H quartet, 3H triplet) against the methyl singlet (3H) and aldehyde singlet (1H) to ensure sample purity before committing instrument time to 2D experiments.

Step 3: 2D NOESY (Spatial Proximity)

  • Action: Set the mixing time (

    
    ) to 400 ms.
    
  • Causality: For small molecules of this molecular weight (~165 g/mol ), a 400 ms mixing time allows optimal cross-relaxation for NOE buildup without introducing secondary spin-diffusion artifacts that could yield false-positive proximities[1].

Step 4: 2D HMBC (Bond Connectivity)

  • Action: Optimize the long-range coupling constant (

    
    ) to 8 Hz.
    
  • Self-Validation: Apply a low-pass J-filter (145 Hz) to suppress one-bond HSQC correlations. The protocol validates itself if the direct C-H correlations (e.g., the aldehyde C-H bond) are completely absent from the final HMBC spectrum. This ensures all visible cross-peaks represent true 2- or 3-bond connectivities[1].

Visual Workflows and Logical Relationships

To streamline the analytical process, the following logic trees and correlation diagrams map out the exact decision-making process for isomer differentiation.

Workflow start Unknown Pyridine Isomer nmr1d 1H NMR Analysis (Aromatic Region) start->nmr1d check_split Splitting Pattern H-4 & H-5? nmr1d->check_split isoB Isomer B (6-Ethoxy-4-methyl...) Two Singlets check_split->isoB Singlets (Para) nmr2d 2D NOESY Analysis (Aldehyde Peak Irradiation) check_split->nmr2d Doublets (Ortho) check_noe NOE Correlation to -CHO? nmr2d->check_noe target Target Compound (6-Ethoxy-2-methyl...) NOE to -CH3 check_noe->target Methyl Group isoA Isomer A (2-Ethoxy-6-methyl...) NOE to -OCH2CH3 check_noe->isoA Ethoxy Group

Fig 1: Logical workflow for differentiating pyridine regioisomers using 1D and 2D NMR spectroscopy.

HMBC_NOESY ald Aldehyde Proton (-CHO) met Methyl Protons (-CH3) ald->met NOESY (Through-Space) c2 C-2 Carbon ald->c2 HMBC (3J) c4 C-4 Carbon ald->c4 HMBC (3J) met->c2 HMBC (2J) c3 C-3 Carbon met->c3 HMBC (3J) eth Ethoxy Protons (-OCH2-) c6 C-6 Carbon eth->c6 HMBC (3J)

Fig 2: Key 2D NMR correlations confirming the regiochemistry of the target pyridine derivative.

References

Sources

Strategic Scaffold Selection: Pyridine-2-H vs. 2-Methylpyridine Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" Dilemma

In medicinal chemistry and heterocycle synthesis, the choice between Pyridine-X-carboxaldehyde (2-H) and its methylated analog 2-Methylpyridine-X-carboxaldehyde (2-Me) is rarely a matter of simple availability. It is a strategic decision between synthetic reactivity and metabolic stability .

While the unsubstituted 2-H aldehydes offer superior electrophilicity and rapid condensation kinetics, they possess a critical metabolic liability: susceptibility to Aldehyde Oxidase (AOX) at the carbon adjacent to the nitrogen. The 2-Methyl variant effectively blocks this "soft spot," significantly extending in vivo half-life, but introduces steric and electronic factors that alter synthetic workflows.

This guide provides a head-to-head analysis of these two scaffolds, focusing on the 3-carboxaldehyde series (Nicotinaldehyde derivatives) as the primary case study for drug design.

Critical Analysis: Reactivity vs. Stability

Metabolic Liability (The AOX Factor)

The most profound difference between these scaffolds is their interaction with cytosolic enzymes.

  • 2-H Pyridine Aldehydes (The Liability): The carbon atoms ortho to the pyridine nitrogen (C2 and C6) are highly electron-deficient. In vivo, Aldehyde Oxidase (AOX) attacks the C2 position of pyridine-3-carboxaldehyde, converting it into the corresponding 2-pyridone . This oxidation often renders a drug candidate inactive or rapidly cleared.

  • 2-Methyl Pyridine Aldehydes (The Solution): Introducing a methyl group at the 2-position creates a "metabolic block." The steric bulk prevents the molybdenum cofactor of AOX from accessing the ring carbon, forcing metabolism to slower pathways (e.g., CYP450) or eliminating it entirely.

Electronic and Steric Modulation

The methyl group is not spectrally silent; it exerts both steric and electronic effects that change the aldehyde's behavior in the flask.

Feature2-H Pyridine Aldehyde2-Methylpyridine AldehydeMechanistic Impact
Electronic Effect Electron-Poor RingWeakly Electron-Donating (+I)2-Me reduces the partial positive charge (

) on the aldehyde carbonyl, slightly lowering electrophilicity.
Steric Environment UnhinderedOrtho-Hindered2-Me creates a "cone of protection" around the aldehyde (if at C3), slowing nucleophilic attack rates (

).
Hydration (

)
High (

)
Moderate2-H aldehydes exist largely as gem-diols in water; 2-Me destabilizes the hydrate, favoring the free aldehyde in organic solvents.
Basicity (pKa) ~3.8 (Ring N)~5.9 (Ring N)2-Me increases the basicity of the pyridine nitrogen, affecting protonation states in acid-catalyzed condensations.

Visualization: Mechanisms of Action[2]

Diagram 1: Metabolic Fate & Steric Blocking

This diagram illustrates the divergent paths of the two scaffolds in a biological system (AOX attack) and a synthetic system (Nucleophilic attack).

ReactivityComparison cluster_0 Metabolic Fate (In Vivo) cluster_1 Synthetic Reactivity (In Flask) H_Ald 2-H Pyridine Aldehyde Pyridone 2-Pyridone (Inactive Metabolite) H_Ald->Pyridone Aldehyde Oxidase (AOX) Attack at C2 Nu_Attack_H Fast Nucleophilic Attack H_Ald->Nu_Attack_H Low Sterics High Electrophilicity Me_Ald 2-Me Pyridine Aldehyde Stable Metabolically Stable Me_Ald->Stable Steric Block of C2 Position Nu_Attack_Me Slow Nucleophilic Attack Me_Ald->Nu_Attack_Me Ortho-Steric Hindrance

Caption: Comparative pathways showing the metabolic vulnerability of the 2-H scaffold versus the steric protection provided by the 2-Methyl group against Aldehyde Oxidase.

Experimental Protocol: Comparative Reactivity

To validate the reactivity difference, we utilize a Standardized Knoevenagel Condensation .[1] This protocol highlights the kinetic penalty imposed by the 2-methyl group.

Objective: Compare reaction rates of Pyridine-3-carboxaldehyde vs. 2-Methylpyridine-3-carboxaldehyde with Malononitrile.

Materials
  • Substrate A: Pyridine-3-carboxaldehyde (1.0 eq)

  • Substrate B: 2-Methylpyridine-3-carboxaldehyde (1.0 eq)

  • Nucleophile: Malononitrile (1.1 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Ethanol (anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the respective aldehyde in 5 mL of anhydrous ethanol in two separate reaction vials.

  • Activation: Add 1.1 mmol (73 mg) of malononitrile to each vial. Stir at room temperature (25°C) for 5 minutes to ensure homogeneity.

  • Initiation: Add 0.1 mmol (10 µL) of piperidine to both vials simultaneously. Start the timer (

    
    ).
    
  • Monitoring (TLC/NMR):

    • 2-H Scaffold: Monitor at 5, 15, and 30 minutes. Expect rapid precipitation of the product or >90% conversion by 15 mins.

    • 2-Me Scaffold: Monitor at 15, 60, and 120 minutes. Expect slower conversion due to steric hindrance near the carbonyl.

  • Quench & Isolation: Once complete, cool to 0°C. Filter the precipitate. Wash with cold ethanol.

Expected Outcome:

  • The 2-H aldehyde typically reaches 95% conversion within 15-20 minutes .

  • The 2-Me aldehyde often requires 1-2 hours or elevated temperatures (40-50°C) to reach comparable conversion due to the ortho-methyl steric clash with the incoming nucleophile.

Decision Matrix for Researchers

Use this table to select the correct scaffold for your specific application.

Application RequirementRecommended ScaffoldRationale
High Throughput Screening (HTS) 2-H (Pyridine-3-CHO) Fast reactivity ensures library synthesis success; metabolic issues are ignored at HTS stage.
Lead Optimization (In Vivo) 2-Me (2-Methylpyridine-3-CHO) Essential for improving PK profiles by blocking AOX clearance.
Metal Coordination (Ligands) 2-H (Pyridine-2-CHO) The 2-Me group can sterically disrupt the planar binding geometry required for bidentate metal chelation.
Schiff Base Stability 2-Me While harder to form, the resulting imine is often more resistant to hydrolysis due to the same steric shielding.[1]
Storage Stability 2-Me Less prone to hydration (gem-diol formation) and aerobic oxidation compared to the highly reactive 2-H analog.

References

  • JACS Au. (2025). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. Retrieved from [Link]

  • ResearchGate. (2024). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Strategies for Blocking Oxidation Sites. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). 3-Pyridinecarboxaldehyde Physical Data. Retrieved from [Link]

Sources

Comparative Guide to COA Interpretation and Application of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I approach the Certificate of Analysis (COA) not as a mere administrative checklist, but as a predictive model for downstream synthetic success. 6-Ethoxy-2-methylpyridine-3-carboxaldehyde (CAS: 1266253-72-8) is a highly versatile, electron-rich building block frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. Its unique substitution pattern—an electron-donating ethoxy group at C6 and a steric-directing methyl group at C2—precisely tunes the electrophilicity of the C3 aldehyde.

This guide provides an objective, data-driven framework for interpreting the COA of this intermediate, comparing its performance against structural alternatives, and establishing self-validating analytical protocols to ensure scientific integrity in your workflows.

COA Interpretation: Causality and Regulatory Alignment

When reviewing a batch COA for 6-Ethoxy-2-methylpyridine-3-carboxaldehyde, the analytical values must be interpreted through the lens of their chemical consequences.

  • Assay/Purity (HPLC, typically ≥95%): A purity of 95% implies up to 5% of the batch consists of synthetic byproducts. For this specific compound, the primary commercial synthetic route involves the nucleophilic aromatic substitution (SNAr) of 6-chloro-2-methylpyridine-3-carboxaldehyde with sodium ethoxide. Therefore, the most critical impurity to track is the unreacted 6-chloro precursor.

  • Impurity Thresholds & ICH Q3A: According to the[1], organic impurities in new drug substances must be reported if they exceed 0.05% (for maximum daily doses ≤ 2g/day)[2]. While early-stage intermediates are not strictly bound by final API limits, carrying over a highly reactive impurity like the 6-chloro analog can lead to divergent reaction pathways (e.g., unwanted cross-coupling) in subsequent steps.

  • Moisture Content (Karl Fischer, typically <0.5%): Aldehydes are prone to hydrate formation in the presence of water, which severely dampens their electrophilicity. Elevated moisture directly correlates with sluggish kinetics during imine formation.

COA_Decision_Matrix A Batch Receipt: 6-Ethoxy-2-methylpyridine-3-carboxaldehyde B HPLC Impurity Profiling (Target: >95% Purity) A->B C Karl Fischer Titration (Target: <0.5% Moisture) A->C D Is 6-Chloro Impurity < 0.05%? (ICH Q3A) B->D C->D E Proceed to Reductive Amination Workflow D->E Yes F Quarantine Batch: Perform Recrystallization D->F No

Caption: Decision matrix for COA validation of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde.

Comparative Performance Analysis

To objectively evaluate the synthetic value of the ethoxy substitution, we must compare 6-Ethoxy-2-methylpyridine-3-carboxaldehyde against two common structural alternatives: 6-Methoxy-2-methylpyridine-3-carboxaldehyde and 6-Chloro-2-methylpyridine-3-carboxaldehyde .

Mechanistic Causality:

  • Chemical Stability: The ethoxy group offers superior stability against dealkylation under Lewis acidic conditions compared to the methoxy group. Methoxy-pyridines are notoriously susceptible to demethylation (yielding the pyridone tautomer) when exposed to reagents like BBr3 or strong Lewis acids used in downstream deprotections.

  • Reactivity & Chemoselectivity: The chloro analog is highly electrophilic but suffers from severe chemoselectivity issues. Nucleophiles (like primary amines) can attack both the aldehyde (desired imine formation) and the C6 position (undesired SNAr), leading to complex impurity profiles. The ethoxy group effectively passivates the C6 position via resonance electron donation, directing nucleophilic attack exclusively to the C3 aldehyde.

Quantitative Data Summaries

Table 1: COA Batch Comparison and Predictive Quality

ParameterSupplier A (Premium)Supplier B (Standard)6-Chloro AlternativeAnalytical Causality
Purity (HPLC) 98.5%95.2%97.0%Determines downstream stoichiometric accuracy.
6-Chloro Impurity < 0.05%1.8%N/A (Main Product)High levels in Supplier B cause SNAr side-reactions.
Moisture (KF) 0.1%0.6%0.2%>0.5% moisture retards imine formation kinetics.
Appearance Pale yellow solidYellow-brown solidWhite solidDarker color indicates trace oxidation/polymerization.

Table 2: Downstream Performance (Reductive Amination with Benzylamine)

Intermediate UsedIsolated YieldReaction TimeMajor Side ProductMechanistic Note
6-Ethoxy (Supplier A) 88%4 hoursTrace alcohol (<2%)Ethoxy group passivates C6, directing attack to C3.
6-Ethoxy (Supplier B) 74%6 hoursSNAr adduct (4%)1.8% chloro impurity reacts with the amine nucleophile.
6-Methoxy Analog 82%4 hoursPyridone (6%)Methoxy is prone to Lewis acid-mediated dealkylation.
6-Chloro Analog 45%12 hoursSNAr adduct (35%)Chloro group is highly susceptible to nucleophilic attack.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate internal self-validation mechanisms.

Protocol A: Self-Validating HPLC Impurity Profiling

This method ensures that overlapping impurity peaks do not artificially inflate the reported purity of the batch.

  • System Suitability Test (SST) Preparation: Prepare a standard solution containing 1.0 mg/mL of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde and 0.05 mg/mL of 6-chloro-2-methylpyridine-3-carboxaldehyde in acetonitrile.

  • SST Execution (The Validation Step): Inject the SST solution into the HPLC (C18 column, Water/MeCN gradient). Causality: The analytical run is only valid if the resolution (

    
    ) between the ethoxy product and the chloro impurity is 
    
    
    
    . If
    
    
    , the system fails, and the mobile phase gradient must be flattened. This acts as a physical fail-safe against false purity reporting.
  • Sample Analysis: Inject a blank, followed by the batch sample (1.0 mg/mL).

  • Quantification: Quantify impurities using area normalization, applying a relative response factor (RRF) if the UV absorbance of the impurity differs significantly from the main peak at the detection wavelength (typically 254 nm).

Protocol B: Standardized Reductive Amination Workflow

This protocol utilizes chemical chemoselectivity as a built-in control mechanism.

  • Imine Formation: Dissolve 1.0 eq of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde and 1.05 eq of the primary amine in anhydrous 1,2-dichloroethane (DCE). Causality: Strictly anhydrous conditions drive the equilibrium toward the imine by preventing hemiaminal hydrolysis.

  • Chemoselective Reduction: Add 1.4 eq of Sodium triacetoxyborohydride (NaBH(OAc)3). Validation Step: We specifically select NaBH(OAc)3 over NaBH4 because its steric bulk and electron-withdrawing acetate groups dramatically reduce its hydride-donating ability. It will selectively reduce the protonated imine without reducing any unreacted aldehyde, acting as a chemical fail-safe against over-reduction to the alcohol byproduct.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Monitor completion via LCMS.

  • Quench and Isolate: Quench with saturated aqueous NaHCO3 to neutralize acetic acid byproducts. Extract with dichloromethane, dry over Na2SO4, and purify via flash chromatography.

Reaction_Pathway R1 6-Ethoxy-2-methylpyridine -3-carboxaldehyde I1 Hemiaminal Intermediate (Unstable) R1->I1 + R2 R2 Primary Amine (Nucleophile) I2 Imine (Schiff Base) (Electrophilic) I1->I2 - H2O P1 Secondary Amine (Final Product) I2->P1 Reagent NaBH(OAc)3 (Reductant) Reagent->P1

Caption: Mechanistic pathway of reductive amination using 6-Ethoxy-2-methylpyridine-3-carboxaldehyde.

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q3A Impurities in New Drug Substances, Revision 2". FDA Regulatory Information. Available at:[Link]

  • International Council for Harmonisation (ICH). "Quality Guidelines: Q3A(R2) Impurities in New Drug Substances". ICH Official Database. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Ethoxy-2-methylpyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, the novel nature of these compounds, such as 6-Ethoxy-2-methylpyridine-3-carboxaldehyde, necessitates a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive operational plan grounded in the chemical realities of pyridine aldehydes, ensuring that your handling, operational, and disposal plans are not just compliant, but scientifically robust.

Understanding the Hazard: Why Pyridine Derivatives Demand Respect

6-Ethoxy-2-methylpyridine-3-carboxaldehyde belongs to the pyridine derivative family. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, the known toxicological profile of structurally similar pyridine compounds provides a reliable basis for our safety protocols. Pyridine and its derivatives are known to pose several hazards:

  • Skin and Eye Irritation: Direct contact can lead to irritation or, in some cases, chemical burns.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, causing symptoms like coughing and wheezing.[1][3]

  • Systemic Toxicity: Absorption through the skin or inhalation can lead to systemic effects, including nausea, vomiting, and abdominal pain.[1]

  • Flammability: Many pyridine derivatives are flammable liquids, with vapors that can form explosive mixtures with air.[1][5]

Therefore, our PPE selection is not arbitrary; it is a direct countermeasure to these specific, well-documented risks.

The Core Ensemble: Your First Line of Defense

A foundational PPE ensemble is non-negotiable when handling 6-Ethoxy-2-methylpyridine-3-carboxaldehyde. This setup is designed to prevent the most common routes of exposure in a laboratory setting.

PPE Component Specification Rationale
Eye Protection Tightly fitting safety goggles with side shields (conforming to EN 166 or NIOSH standards)Protects against splashes and vapors that can cause serious eye irritation or damage.[2][6] Standard safety glasses are insufficient.
Hand Protection Nitrile glovesNitrile offers good resistance to a broad range of chemicals, including pyridine derivatives.[7] Always inspect gloves for tears or pinholes before use.
Body Protection Flame-retardant laboratory coatProvides a barrier against incidental skin contact and protects from potential fire hazards associated with flammable derivatives.[6]
Ventilation Certified chemical fume hoodThis is an engineering control, but it is the most critical piece of equipment for preventing respiratory exposure. All handling of the compound should occur within a fume hood.[1][7]
Operational Workflow for PPE Selection

The selection of appropriate PPE is a dynamic process that should be re-evaluated for each specific procedure. The following workflow provides a logical framework for these decisions.

PPE_Selection_Workflow cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Procedural Analysis cluster_2 Phase 3: PPE Specification A Identify Chemical: 6-Ethoxy-2-methylpyridine-3-carboxaldehyde B Review SDS & Literature for Pyridine Derivatives A->B C Identify Routes of Exposure: - Inhalation - Skin/Eye Contact - Ingestion B->C G Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat C->G I Respiratory Protection: - Fume Hood (Primary) - Respirator (for spills/emergencies) C->I D Task: Weighing solid vs. Transferring solution E Scale: Milligrams vs. Multigrams D->E F Potential for Aerosolization or Splashing? E->F F->G Low Risk H Enhanced PPE: - Double Gloves - Face Shield - Chemical Apron F->H High Risk

Caption: A decision-making workflow for selecting appropriate PPE.

Advanced Protection for Non-Routine Tasks

For procedures that involve larger quantities, the potential for splashing, or spill cleanup, the core PPE ensemble must be augmented.

  • Face Shield: Worn in conjunction with safety goggles, a face shield provides an additional layer of protection for the entire face from splashes of corrosive or highly irritating substances.[1]

  • Double Gloving: Using two pairs of nitrile gloves can significantly reduce the risk of exposure in the event the outer glove is compromised. This is particularly important for extended procedures.

  • Chemical-Resistant Apron: An impervious apron worn over the lab coat provides enhanced protection against spills and splashes, particularly when handling larger volumes of liquids.

  • Respiratory Protection: While all work should be performed in a fume hood, a full-face respirator with an appropriate organic vapor cartridge should be available for emergency situations, such as a large spill outside of containment.[6]

Procedural Discipline: Donning and Doffing of PPE

The effectiveness of PPE is critically dependent on its correct use. Contamination during the removal of PPE is a common and avoidable error.

Step-by-Step PPE Protocol

Donning_Doffing_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves (pull over cuffs of coat) Don2->Don3 Doff1 1. Gloves (peel off without touching exterior) Doff2 2. Lab Coat (peel off from shoulders, turning inside out) Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3

Caption: The correct sequence for putting on (donning) and taking off (doffing) PPE.

Spill Management and Waste Disposal

Your operational plan must extend to the entire lifecycle of the chemical, including accidental release and final disposal.

Spill Response:
  • Evacuate and Alert: Immediately alert colleagues and evacuate the immediate area. Ensure the area is well-ventilated.[6][8]

  • Don Enhanced PPE: Before attempting cleanup, don enhanced PPE, including a respirator if the spill is large or ventilation is inadequate.

  • Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand.[5] Do not use combustible materials. For solid spills, carefully sweep to avoid creating dust.[8]

  • Collect and Package: Collect the absorbed material and contaminated items in a clearly labeled, sealed container for hazardous waste.[8][9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Waste Disposal:
  • Segregation: All waste contaminated with 6-Ethoxy-2-methylpyridine-3-carboxaldehyde, including gloves, absorbent materials, and empty containers, must be segregated as hazardous chemical waste.

  • Labeling: Waste containers must be clearly and accurately labeled according to your institution's and local regulations.

  • Disposal: Dispose of the waste through your institution's designated hazardous waste disposal program.[2][9] Do not pour chemical waste down the drain.[6][8]

Emergency First Aid

Even with the best precautions, accidents can happen. Immediate and correct first aid is vital.[7]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][10] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][7][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2][7] If they are not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9]

By integrating these expert-level protocols into your daily operations, you build a self-validating system of safety. This approach ensures that your pursuit of scientific innovation is protected by an unwavering commitment to personal and collective well-being.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Pyridine Hazard Summary. NJ.gov.
  • Pyridine, alkyl derivs. SDS. ECHEMI.
  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited.
  • Safety Data Sheet: Pyridine. Carl ROTH.
  • Safety Data Sheet for 6-Methoxyindole-3-carboxaldehyde. Fisher Scientific.
  • Safety Data Sheet for 6-Fluoropyridine-2-carboxaldehyde. Angene Chemical.
  • Safety Data Sheet for Aldrich M25406. MilliporeSigma.
  • Safety Data Sheet for 2-Pyridinecarboxaldehyde. Thermo Fisher Scientific.
  • Safety Data Sheet for 2-Chloro-6-methylpyridine-4-carboxylic acid. Thermo Fisher Scientific.
  • Safety Data Sheet for 6-Methoxypyridine-2-carboxylic Acid. TCI Chemicals.
  • Safety Data Sheet for 6-Methylpyridine-2-carboxylic acid. Fisher Scientific.
  • Safety Data Sheet for 2,6-Diiodo-3-methoxypyridine. Aaronchem.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.